Executive Summary (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (often supplied as the hydrochloride salt, CAS: 1860028-34-7) is a critical building block in medicinal chemistry, specifically within the class of 7-azaindole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (often supplied as the hydrochloride salt, CAS: 1860028-34-7) is a critical building block in medicinal chemistry, specifically within the class of 7-azaindoles .[1] Structurally, it functions as a bioisostere of the purine and indole scaffolds, making it a privileged structure for kinase inhibitor design. The 4-aminomethyl substituent provides a versatile vector for growing fragment-based leads into the solvent-exposed regions of ATP-binding pockets, facilitating the optimization of solubility and potency in drug candidates targeting kinases such as JAK, FGFR, and c-Met.
Physicochemical Profile
The physicochemical properties of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine are dominated by the amphoteric nature of the 7-azaindole core and the basicity of the primary amine.
Tautomerism: The 7-azaindole core exists predominantly in the 1H-tautomer form in solution. The N7 nitrogen (pyridine-like) acts as a hydrogen bond acceptor, while the N1 nitrogen (pyrrole-like) acts as a hydrogen bond donor.
Basicity: The primary amine at the C4 position is the most basic site, readily forming salts (HCl, TFA) which stabilizes the compound against oxidation during storage.
Synthetic Methodology
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine typically proceeds via the functionalization of the 4-position of the 7-azaindole core. The most robust route involves the cyanation of a 4-halo precursor followed by reduction.
Experimental Protocol: Synthesis from 4-Chloro-7-azaindole
Conditions: Degas solvent thoroughly with Argon. Heat to 120°C for 12–16 hours.
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Hex/EtOAc) to yield 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile .
Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH) to prevent secondary amine formation.
Conditions: Hydrogenation at 40–60 psi H₂ at RT for 4–8 hours.
Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.
Salt Formation: Dissolve residue in minimal MeOH, add 4M HCl in dioxane dropwise. Precipitate the HCl salt with diethyl ether.
Visualization: Synthetic Workflow
Figure 1: Two-step synthetic route from commercially available 4-chloro-7-azaindole.
Medicinal Chemistry Applications
The 7-azaindole scaffold is a "privileged structure" in kinase drug discovery because it mimics the adenine ring of ATP. The addition of the 4-aminomethyl group enhances this scaffold by providing a handle for interactions in the ribose-binding pocket or solvent front.
Pharmacophore Analysis
Hinge Binding: The N1-H (donor) and N7 (acceptor) motif forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).
Solvent Interaction: The C4-methanamine extends towards the solvent front. It can form salt bridges with aspartate or glutamate residues often found at the entrance of the ATP pocket.
Fragment Growth: The primary amine is a highly reactive nucleophile, allowing for rapid library generation via amide coupling, reductive amination, or sulfonylation to probe Structure-Activity Relationships (SAR).
Biological Targets[2][5][6][7][8][9]
JAK Family: 7-azaindoles are core scaffolds for JAK inhibitors (e.g., Tofacitinib analogs).
FGFR & c-Met: Substituted 4-aminomethyl-7-azaindoles have shown potency against FGFR1-4 and c-Met by exploiting the specific geometry of the phosphate-binding loop (P-loop).
Visualization: Kinase Binding Mode
Figure 2: Schematic interaction of the scaffold with a typical kinase ATP-binding site.
Handling and Safety
Storage: Store the HCl salt at -20°C in a desiccator. The free base is sensitive to CO₂ (carbamate formation) and oxidation; store under inert gas (Argon/Nitrogen).
Safety: 7-azaindole derivatives are potential irritants to eyes, skin, and the respiratory system.
An In-depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine: A Privileged Scaffold in Kinase-Directed Drug Discovery
This guide provides a comprehensive technical overview of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a key building block in contemporary medicinal chemistry. It is intended for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a key building block in contemporary medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics, particularly kinase inhibitors. This document delves into the synthesis, physicochemical properties, biological significance, and practical applications of this versatile molecule, grounding all claims in authoritative scientific literature.
Introduction: The Significance of the 7-Azaindole Scaffold
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-(aminomethyl)-7-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds. The core structure, 1H-Pyrrolo[2,3-b]pyridine, is commonly referred to as 7-azaindole. This scaffold is considered a "privileged structure" in drug discovery due to its remarkable ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of protein kinases.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, enabling bidentate binding that is crucial for potent kinase inhibition.[1] Consequently, the 7-azaindole framework is a cornerstone in the development of inhibitors for a wide array of kinases implicated in cancer and inflammatory diseases.[1][2]
Physicochemical and Structural Data
The accurate identification of a chemical entity is paramount for reproducible research. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is most commonly available as its hydrochloride salt to improve stability and solubility.
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine can be efficiently achieved through the reduction of the corresponding nitrile, 4-cyano-1H-pyrrolo[2,3-b]pyridine. This precursor can be synthesized from commercially available 7-azaindole. The following protocol details a robust and scalable synthetic route.
Synthesis of 4-Cyano-1H-pyrrolo[2,3-b]pyridine (Intermediate)
A common route to introduce a cyano group at the 4-position of 7-azaindole involves a two-step process of N-oxidation followed by cyanation. A more direct approach can be achieved through palladium-catalyzed cyanation of a 4-halo-7-azaindole precursor. A general method for the synthesis of 4-substituted 7-azaindoles involves the initial N-oxidation of 7-azaindole, followed by reaction with phosphorus oxychloride to yield 4-chloro-7-azaindole. This can then be subjected to a cyanation reaction.
Reduction of 4-Cyano-1H-pyrrolo[2,3-b]pyridine to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
The critical step is the chemoselective reduction of the nitrile group to a primary amine. This can be accomplished using various reducing agents. Catalytic hydrogenation is a clean and effective method.
Experimental Protocol: Catalytic Hydrogenation of 4-Cyano-1H-pyrrolo[2,3-b]pyridine
Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add Raney Nickel (approx. 50% w/w of the starting material). The catalyst should be handled as a slurry in water and washed with methanol prior to use to remove residual water. Alternatively, 10% Pd/C can be used.
Solvent Addition: Add anhydrous methanol as the solvent, followed by a solution of ammonia in methanol (typically 5-10 equivalents). The ammonia is crucial to prevent the formation of secondary and tertiary amine byproducts by suppressing the reaction of the initially formed primary amine with the intermediate imine.
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
Reaction: Heat the mixture to a suitable temperature (e.g., 50-60 °C) and agitate vigorously. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake thoroughly with methanol.
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent streaking) or by crystallization of its hydrochloride salt.
Causality Behind Experimental Choices:
Catalyst: Raney Nickel and Palladium on Carbon are highly effective for the hydrogenation of nitriles. Raney Nickel is often preferred for its high activity and cost-effectiveness.[3]
Ammonia: The addition of ammonia is a critical parameter in nitrile reductions. It serves to suppress the formation of secondary amines, which can arise from the reaction of the product amine with the intermediate imine formed during the reduction.
Solvent: Methanol is a common solvent for hydrogenations as it readily dissolves the starting material and is compatible with the catalyst and hydrogen gas.
Diagram of Synthetic Workflow:
Caption: Synthetic route to the target compound via catalytic hydrogenation.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 7-azaindole scaffold, and by extension (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, is a highly sought-after building block in the development of kinase inhibitors. The aminomethyl group at the 4-position provides a versatile handle for further chemical modifications, allowing for the exploration of the solvent-exposed region of the kinase active site and the introduction of moieties that can enhance potency, selectivity, and pharmacokinetic properties.
Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][4][5] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[2][4] Several approved and clinical-stage JAK inhibitors incorporate the 7-azaindole scaffold to achieve potent and selective inhibition.
Diagram of the JAK-STAT Signaling Pathway:
Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for 7-azaindole based inhibitors.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[6][7] Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.[6][7] For instance, derivatives have shown nanomolar IC₅₀ values against FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[6][7]
Representative Biological Assay Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivatives, a common in vitro kinase assay can be employed. This protocol provides a general framework for assessing the inhibition of a target kinase, such as JAK2.
Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Principle:
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium-labeled anti-tag antibody (donor) binds to the GST-tagged JAK2 kinase. A fluorescently labeled ATP-competitive kinase inhibitor, known as the tracer (acceptor), also binds to the kinase's active site. When the donor and acceptor are in close proximity, FRET occurs. The test compound competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Materials:
Recombinant human JAK2 kinase (e.g., GST-tagged)
LanthaScreen™ Eu-anti-GST Antibody
Kinase Tracer 236
Test compound ((1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivative)
Kinase Buffer
384-well microplate (low volume, black)
TR-FRET compatible plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. A typical starting concentration is 100 µM.
Kinase/Antibody Mixture: Prepare a solution containing the JAK2 kinase and the Eu-anti-GST antibody in kinase buffer.
Assay Plate Preparation: To the wells of the 384-well plate, add the serially diluted test compound. Also include positive controls (no compound) and negative controls (no kinase).
Addition of Kinase/Antibody: Add the kinase/antibody mixture to all wells.
Addition of Tracer: Add the Kinase Tracer 236 to all wells.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Self-Validation:
The assay includes positive and negative controls to ensure the validity of the results.
The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and its derivatives.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Handle in a well-ventilated area or a chemical fume hood.[9]
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[8][9] For long-term storage, refrigeration (0-8 °C) is recommended.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is a valuable and versatile building block in the field of medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for the design of potent kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. The synthetic accessibility and the reactive aminomethyl handle make it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this important molecule in their drug discovery endeavors.
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 2016. [Link]
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 2021. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing, 2021. [Link]
Preparation method for 4-substituted-7-azaindole.
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 2024. [Link]
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI, 2022. [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016. [Link]
Safety Data Sheet: 7-Azaindole. Carl ROTH, 2023. [Link]
Catalytic Reduction of Nitriles. Thieme Chemistry, N/A. [Link]
Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate, 2015. [Link]
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health, 2011. [Link]
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate, 2023. [Link]
A Metal-free Hydrosilylation Methodology for the Reduction of Aromatic Nitriles. The Royal Society of Chemistry, 2012. [Link]
(A) The JAK-STAT signaling pathway; (B) various biological responses... ResearchGate, 2020. [Link]
of aromatic nitriles from the corresponding benzyl amines a. ResearchGate, 2019. [Link]
Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Publishing, 2014. [Link]
The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed, 2020. [Link]
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 2009. [Link]
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health, 2017. [Link]
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed, 2025. [Link]
JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. OncLive, 2011. [Link]
Amine synthesis by nitrile reduction. Organic Chemistry Portal, N/A. [Link]
The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts. MDPI, 2024. [Link]
7-AZAINDOLE 98% FOR SYNTHESIS MSDS CAS No: 271-63-6 MSDS. Loba Chemie, 2016. [Link]
A-Z Guide to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine: Synthesis, Strategic Applications, and Core Protocols for Drug Discovery
Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have cemented its role in the development of targeted therapeutics. This technical guide focuses on a critical derivative, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a key building block in the synthesis of numerous clinically relevant molecules, most notably Janus kinase (JAK) inhibitors. We will provide an in-depth analysis of its nomenclature and physicochemical properties, explore its strategic importance in drug design, detail a validated synthetic protocol with mechanistic insights, and present its application in a real-world case study. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Core Compound Identification: Nomenclature and Properties
Correctly identifying and characterizing a starting material is the foundation of any successful synthetic campaign. Ambiguity in nomenclature can lead to costly errors in procurement and experimental design.
IUPAC Naming and Synonyms
The formal IUPAC name for the topic compound is (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine .[1] However, in practical laboratory settings and across chemical supplier catalogs, it is frequently referred to by several synonyms:
4-(Aminomethyl)-7-azaindole
4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine
The parent heterocycle, 1H-pyrrolo[2,3-b]pyridine, is almost universally known by its trivial name, 7-Azaindole . This guide will use these names interchangeably, reflecting common usage in the field.
Physicochemical and Structural Data
A thorough understanding of a compound's physical properties is crucial for designing reaction conditions, purification strategies, and formulation studies. The key identifiers and properties are summarized below.
The 7-azaindole scaffold is not merely a passive framework; its constituent atoms play active and crucial roles in molecular recognition, particularly in the context of enzyme inhibition.
The 7-Azaindole Scaffold as a "Hinge-Binder"
In kinase inhibitor design, establishing a strong and specific interaction with the ATP-binding site's "hinge region" is paramount for potent inhibition. The 7-azaindole core is a masterful hinge-binder. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) acts as a hydrogen bond donor. This dual-interaction capability allows it to mimic the adenine core of ATP, effectively anchoring the inhibitor within the kinase active site. This has been a successful strategy in developing inhibitors for various kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and ATM kinases.[2][3][4][5]
The Role of the 4-Aminomethyl Substituent
The C4-aminomethyl group (-CH₂NH₂) of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine serves as a critical chemical handle. It provides a nucleophilic primary amine that is spatially positioned to be extended into the solvent-exposed region of an enzyme's active site. This allows for the covalent attachment of larger, more complex moieties designed to confer selectivity and improve pharmacokinetic properties, without disrupting the core hinge-binding interaction.
Caption: Retrosynthetic approach for the target amine.
Detailed Experimental Protocol: Nitrile Reduction
This protocol describes a robust method for the synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine via the reduction of 4-cyano-7-azaindole using lithium aluminum hydride (LiAlH₄).
Materials:
4-Cyano-1H-pyrrolo[2,3-b]pyridine
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Hydrochloric acid (HCl) in diethyl ether or dioxane
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Step-by-Step Procedure:
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 volumes, e.g., 100 mL for 10 g of starting material) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
Reagent Addition: Cool the THF to 0 °C using an ice bath. Carefully and portion-wise, add LiAlH₄ (2.0-3.0 equivalents) to the stirred THF. Causality Note: LiAlH₄ is a highly reactive and pyrophoric reagent. Slow, portion-wise addition to a cooled solvent is critical to manage the exotherm and prevent uncontrolled reaction.
Substrate Addition: Dissolve 4-cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Work-up and Quenching (Fieser Method):
Cool the reaction mixture back to 0 °C.
Self-Validation: The following quenching procedure is critical for safety and for generating a granular, filterable aluminum salt precipitate. For 'x' grams of LiAlH₄ used, add sequentially and dropwise:
'x' mL of water
'x' mL of 15% (w/v) aqueous NaOH
'3x' mL of water
Stir the resulting slurry vigorously for 30 minutes at room temperature.
Isolation: Filter the granular precipitate through a pad of Celite®, washing thoroughly with THF and then ethyl acetate. Combine the organic filtrates and dry over anhydrous Na₂SO₄.
Purification/Salt Formation:
Concentrate the dried filtrate in vacuo to obtain the crude free base as an oil or solid.
For purification and improved stability, dissolve the crude product in a minimal amount of methanol or ethyl acetate and add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete.
Collect the resulting hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization
The identity and purity of the final product must be confirmed.
¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic protons of the pyrrolopyridine core, a singlet for the benzylic -CH₂- group (approx. 4.0-4.2 ppm), and a broad signal for the -NH₃⁺ protons.
Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.
Purity (HPLC): Assess purity using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
Case Study: A Key Intermediate in Tofacitinib Synthesis
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is not just a theoretical building block; it is a direct precursor in some synthetic routes to Tofacitinib, a blockbuster drug for rheumatoid arthritis. [6][7]While the final commercial synthesis of Tofacitinib is a highly optimized industrial process, many reported syntheses highlight the importance of related azaindole intermediates. The core structure of Tofacitinib is built upon the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, a close isostere of the 7-azaindole system. The synthetic strategies and chemical principles are highly translatable.
The general synthetic logic involves the coupling of the heterocyclic amine with a suitably protected and chiral piperidine derivative, followed by functionalization.
Caption: Simplified workflow for Tofacitinib synthesis.
The synthesis of Tofacitinib and related JAK inhibitors underscores the industrial relevance of pyrrolopyridine derivatives. [8][9]The development of efficient routes to these key intermediates is a continuous area of research aimed at reducing costs and improving sustainability.
[6]
Conclusion and Future Perspectives
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is a high-value chemical intermediate whose importance is directly tied to the clinical success of drugs built upon the 7-azaindole scaffold. Its role as a versatile building block, particularly within the field of kinase inhibitors, is well-established. Future research will likely focus on developing more efficient, greener synthetic routes to this compound and its precursors. Furthermore, as new biological targets are identified, the unique properties of the 7-azaindole core, combined with the synthetic accessibility provided by the 4-aminomethyl handle, will ensure its continued application in the design and discovery of next-generation therapeutics. The pyrrolo[2,3-b]pyridine scaffold continues to be explored for a wide range of biological activities, including as PDE4B inhibitors and NADPH oxidase 2 inhibitors, highlighting its broad therapeutic potential.
[10][11]
References
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
1h-pyrrolo[2,3-b]pyridines. Google Patents.
1H-Pyrrolo[2,3-b]pyridine | 271-63-6. Tokyo Chemical Industry Co., Ltd.
1H-Pyrrolo[2,3-b]pyridine | 271-63-6. Tokyo Chemical Industry (India) Pvt. Ltd.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
1H NMR spectrum of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
An In-depth Technical Guide to the ¹H NMR Spectrum of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Introduction (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, commonly referred to as 4-(aminomethyl)-7-azaindole, is a heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the ¹H NMR Spectrum of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Introduction
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, commonly referred to as 4-(aminomethyl)-7-azaindole, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The 7-azaindole scaffold is a prevalent bioisostere of indole, found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy.[3][4][5][6]
Given its role as a critical building block, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most powerful and routine analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, offering insights into signal assignment, coupling patterns, and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic methods for molecular characterization.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. The structure of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine contains a fused bicyclic system and an aminomethyl substituent, giving rise to seven distinct proton signals.
Caption: Structure of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine with proton labeling.
The distinct proton environments are:
Aromatic Protons: H2, H3 (on the pyrrole ring) and H5, H6 (on the pyridine ring).
Aliphatic Protons: The two methylene protons of the aminomethyl group (Ha).
Exchangeable Protons: The pyrrole N-H proton (Hb) and the two amine (-NH₂) protons (Hc).
Predicted ¹H NMR Spectrum Analysis
The chemical shift (δ), multiplicity, and coupling constants (J) for each proton are predicted based on fundamental principles, including inductive effects, aromaticity, and spin-spin coupling. The choice of deuterated solvent significantly impacts the chemical shifts, especially for exchangeable protons. DMSO-d₆ is often a preferred solvent as it allows for the observation of N-H protons, which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.[7]
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H6
8.1 - 8.3
Doublet (d)
~5-6
Located ortho to the pyridine nitrogen, resulting in strong deshielding and a downfield shift. Coupled to H5.
H5
7.0 - 7.2
Doublet (d)
~5-6
Coupled to H6. Less deshielded than H6.
H2
7.4 - 7.6
Doublet (d)
~3-4
Typical chemical shift for a proton at the 2-position of a 7-azaindole ring. Coupled to H3.
H3
6.8 - 7.0
Doublet (d)
~3-4
Upfield relative to H2 due to its position. Coupled to H2.
Ha (-CH₂-)
3.8 - 4.0
Singlet (s)
N/A
Benzylic-type protons adjacent to an electron-withdrawing amine group and the aromatic system. No adjacent protons to couple with.
Hb (Pyrrole-NH)
11.0 - 12.5
Broad Singlet (br s)
N/A
Acidic proton, often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.
Hc (-NH₂)
1.5 - 3.5
Broad Singlet (br s)
N/A
Exchangeable protons with a variable chemical shift. Typically appears as a broad singlet.[7]
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality, interpretable spectrum requires a systematic and validated protocol.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 5-10 mg of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. The choice of DMSO-d₆ is strategic for observing the exchangeable N-H protons.
Transfer the solution to a standard 5 mm NMR tube.
Instrument Configuration:
Place the NMR tube in the spectrometer (e.g., a 400 or 500 MHz Bruker Avance instrument).
Load a standard set of acquisition parameters for ¹H NMR.
Perform locking and shimming procedures to ensure a homogeneous magnetic field.
Data Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 13 ppm).
Use a 30° or 45° pulse angle to avoid saturation, especially for quantitative measurements.
Set a relaxation delay (d1) of 1-2 seconds.
Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Integrate the signals to determine the relative ratios of the different types of protons.
Mass Spectrometry of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
An In-Depth Technical Guide: Executive Summary This technical guide provides a comprehensive overview of the mass spectrometric analysis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a key heterocyclic amine building bl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a key heterocyclic amine building block in modern drug discovery. The 7-azaindole scaffold, the core of this molecule, is recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This document delineates the fundamental principles for its analysis, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). We will explore the predictable fragmentation pathways, provide validated experimental protocols, and offer insights into data interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the characterization and quantification of this compound and its analogues.
Introduction to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Chemical Identity and Structure
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-(aminomethyl)-7-azaindole, is a derivative of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). The 7-azaindole structure is a bioisostere of indole and purine, making it a valuable scaffold in the design of biologically active molecules.[1] Its structure, featuring a fused pyrrole and pyridine ring with a primary aminomethyl substituent, imparts unique chemical properties crucial for its role as a pharmacophore.
Structure:
Physicochemical Properties
Accurate mass measurement is fundamental to the confident identification of a compound. The properties below are essential for setting up mass spectrometry experiments and interpreting the resulting data.
The 1H-pyrrolo[2,3-b]pyridine nucleus is a cornerstone in the development of targeted therapeutics.[3][4] Derivatives have been identified as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), making them highly valuable in oncology research.[3][4] The specific structural features of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine allow it to form critical hydrogen bonds and other non-covalent interactions within the ATP-binding sites of these enzymes.[1][5] Therefore, its unambiguous identification and characterization via mass spectrometry are critical steps in both synthetic chemistry quality control and metabolic stability studies.
Core Principles of Mass Spectrometric Analysis
Rationale for Electrospray Ionization (ESI)
For a polar, basic compound like (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, containing multiple nitrogen atoms capable of accepting a proton, positive-ion electrospray ionization (ESI+) is the technique of choice.[6][7][8]
Causality behind this choice:
Soft Ionization: ESI is a "soft" ionization method that imparts minimal excess energy to the analyte during the ionization process.[9] This is crucial for preventing premature, in-source fragmentation, thereby ensuring that the intact protonated molecule, [M+H]⁺, is the most abundant species observed in the full-scan mass spectrum.
High Proton Affinity: The presence of the primary amine and the pyridine ring nitrogen provides sites with high proton affinity. In the acidic mobile phases typically used for reversed-phase chromatography, the molecule is readily protonated in solution, facilitating efficient ionization and generating a strong signal for [M+H]⁺.
LC-MS Compatibility: ESI provides a seamless interface between liquid chromatography and mass spectrometry, allowing for the analysis of complex mixtures and the separation of isomers or impurities prior to MS detection.[6][8]
High-Resolution Mass Spectrometry (HRMS)
The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, is strongly recommended. HRMS provides highly accurate mass measurements (<5 ppm), which enables the unambiguous determination of the elemental composition of the parent ion and its fragments. This level of confidence is essential for structure confirmation, especially when distinguishing between isobaric compounds.
Predicted Fragmentation Pathways (MS/MS Analysis)
Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is used to generate structurally significant fragment ions from the selected [M+H]⁺ precursor. The fragmentation of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is predicted to be dominated by the chemistry of the aminomethyl group.
The Protonated Molecular Ion [M+H]⁺
Upon ESI+ ionization, the most abundant ion will be the protonated molecule at m/z 148.0875 . Protonation is most likely to occur at the exocyclic primary amine or the pyridine nitrogen (N7).
Key Fragmentation: Neutral Loss of Ammonia (NH₃)
The most characteristic and energetically favorable fragmentation pathway for primary amines of this type is the neutral loss of ammonia (NH₃; 17.0265 u). This occurs via a rearrangement mechanism where the protonated amine facilitates the elimination.
Precursor Ion: C₈H₁₀N₃⁺ (m/z 148.0875)
Neutral Loss: NH₃
Product Ion: C₈H₇N₂⁺ (m/z 131.0609 )
This fragment, corresponding to the vinyl-substituted 7-azaindole cation, is expected to be the base peak in the MS/MS spectrum. Its presence is highly diagnostic for the primary aminomethyl moiety.
Ancillary Fragmentation Pathways
While the loss of NH₃ is dominant, other fragmentation pathways may be observed, typically at higher collision energies:
α-Cleavage: Direct cleavage of the C-C bond between the aromatic ring and the CH₂ group is a canonical fragmentation pathway for amines.[10] However, for this benzylic-type amine, the neutral loss of ammonia is generally a more favorable pathway. If α-cleavage were to occur leading to the loss of a •CH₂NH₂ radical, it would produce the 7-azaindole cation at m/z 117.0456, though this is expected to be a minor peak.
Ring Fragmentation: The 7-azaindole core is relatively stable. At high collision energies, fragmentation of the ring system could occur, leading to the loss of small neutral molecules like hydrogen cyanide (HCN; 27.0109 u) from the product ion at m/z 131.0609.
Visualization of Fragmentation
The following diagram illustrates the primary fragmentation cascade for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.
Caption: Predicted primary fragmentation pathway via CID.
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, field-proven protocol for the analysis of the target compound.
Objective
To separate (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine from potential impurities and confirm its identity and structure using LC-MS/MS.
Materials and Reagents
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine standard
LC-MS grade Water
LC-MS grade Acetonitrile
LC-MS grade Formic Acid (≥99%)
Sample solvent: 50:50 Acetonitrile/Water
Instrumentation
HPLC or UPLC system
Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)
Detailed Step-by-Step Procedure
Sample Preparation:
Prepare a stock solution of the analyte at 1 mg/mL in the sample solvent.
Perform serial dilutions to create a working solution at 1 µg/mL for initial method development.
Liquid Chromatography (LC) Conditions: The goal is to achieve good retention and sharp peak shape. The acidic mobile phase ensures the analyte is protonated and behaves well on the column.
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 5 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Mass Spectrometry (MS) Parameters:
Ionization Mode: ESI, Positive
Capillary Voltage: 3.5 kV
Drying Gas (N₂): 10 L/min at 325 °C
Nebulizer Gas (N₂): 45 psi
MS1 Scan Range: m/z 50 - 500
MS/MS Acquisition: Targeted MS/MS or data-dependent acquisition (DDA)
Precursor Ion for MS/MS: m/z 148.09
Collision Energy (CE): 20 eV (This should be optimized; start with a ramp, e.g., 15-30 eV, to find the ideal energy for producing the key fragments).
Visualization of Experimental Workflow
Caption: Standard LC-MS/MS workflow for analysis.
Data Interpretation and Expected Results
Full Scan (MS1) Spectrum
The MS1 spectrum should show a prominent peak at m/z 148.0875 , corresponding to the [M+H]⁺ ion. Depending on solvent conditions and analyte concentration, minor adducts such as the sodium adduct [M+Na]⁺ (m/z 170.0694) or the dimer [2M+H]⁺ (m/z 295.1675) may also be visible.
Tandem (MS/MS) Spectrum
The MS/MS spectrum of the precursor m/z 148.09 should be relatively simple and dominated by a single major fragment.
Predicted Ion
Elemental Composition
Calculated m/z
Description
[M+H]⁺
C₈H₁₀N₃⁺
148.0875
Precursor Ion
[M+H - NH₃]⁺
C₈H₇N₂⁺
131.0609
Base Peak. Diagnostic fragment.
[C₇H₅N₂]⁺
C₇H₅N₂⁺
117.0456
Minor fragment from α-cleavage.
The presence of a strong signal at m/z 131.0609, representing a neutral loss of 17.0265 u from the precursor, provides very high confidence in the identification of the 4-(aminomethyl)-7-azaindole structure.
Conclusion
The mass spectrometric analysis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is straightforward when applying fundamental principles of ionization and fragmentation for heterocyclic amines. A method utilizing ESI+ combined with high-resolution tandem mass spectrometry provides the specificity and sensitivity required for its confident identification in both pure samples and complex matrices. The characteristic neutral loss of ammonia from the protonated molecular ion serves as a highly reliable diagnostic tool for structural confirmation. The protocols and insights provided in this guide offer a validated starting point for any researcher working with this important medicinal chemistry building block.
References
Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Elsevier. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. ScienceDirect. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1H-pyrrolo(2,3-b)pyridin-4-amine. PubChem. Available at: [Link]
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
National Center for Biotechnology Information. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]
Richer, E. et al. (1995). Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
NTNU Open. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Norwegian Research Information Repository. Available at: [Link]
Turesky, R. J. et al. (2010). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology. Available at: [Link]
Knize, M. G. et al. (2002). Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
Iam Scientist. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]
Ancellin, N. & Logean, A. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
A Technical Guide to the Solubility of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in Organic Solvents
This guide provides an in-depth technical overview of the solubility characteristics of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a key heterocyclic compound in medicinal chemistry and drug development. This document i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of the solubility characteristics of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a key heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical grounding and practical methodologies for solubility assessment.
Executive Summary
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-aminomethyl-7-azaindole, is a versatile pharmacophore. Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, formulation, and as a potential therapeutic agent.[1][2] This guide delineates the fundamental principles governing its solubility, provides detailed experimental protocols for its determination, and discusses the interpretation of solubility data in the context of drug development.
Introduction to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
The 7-azaindole scaffold is a bioisostere of indole and is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonding interactions with biological targets.[2] The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties such as lipophilicity, polarity, and aqueous solubility.[1]
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine features a basic aminomethyl substituent at the 4-position, which is expected to significantly influence its solubility profile. The parent 7-azaindole has a pKa of 4.59, indicating it is a weak base.[3] The presence of the additional amino group in the methanamine moiety will further contribute to its basicity and potential for salt formation, which can be leveraged to enhance solubility.
Theoretical Framework of Solubility
The solubility of an active pharmaceutical ingredient (API) is a thermodynamically defined property representing the maximum amount of the substance that can dissolve in a given solvent at a specific temperature and pressure to form a saturated solution.[4] For crystalline solids, this process is governed by the interplay between the lattice energy of the crystal and the solvation energy of the molecules.
Several factors influence the solubility of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine:
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the amine and pyrrole functionalities of the molecule, promoting dissolution. Aprotic polar solvents, like DMSO and DMF, can also be effective due to their ability to solvate the molecule through dipole-dipole interactions. Nonpolar solvents are generally poor solvents for this compound.
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.
pH: For ionizable compounds like (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, the pH of the aqueous medium is a critical determinant of solubility. In acidic conditions, the amino groups will be protonated, leading to a significant increase in aqueous solubility.
Solid-State Properties: The crystalline form (polymorph, solvate, or salt) of the compound can have a profound impact on its solubility.[5][6] Different crystal forms can exhibit different lattice energies, leading to variations in solubility.[5]
Methodologies for Solubility Determination
A multi-tiered approach is often employed for solubility assessment, ranging from high-throughput screening methods in early discovery to more rigorous thermodynamic solubility measurements for lead candidates.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput method often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) to an aqueous buffer.[7] Nephelometry, which measures turbidity, is a common technique for kinetic solubility determination.[7][8]
Thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Preparation: Add an excess amount of solid (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine to a series of vials, each containing a different organic solvent.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10] The presence of undissolved solid should be visually confirmed.[10]
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration through a low-binding filter (e.g., PVDF).[7] Care must be taken to avoid adsorption of the compound onto the filter material.
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for this purpose.[7][11][12]
HPLC Method for Quantification
A general HPLC method suitable for the analysis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure good peak shape and resolution. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
Crystal Solvate Screening
The formation of solvates, where the solvent is incorporated into the crystal lattice, can significantly alter the solubility of an API.[13][14] A crystal solvate screen can identify the formation of such forms in different organic solvents.[5][15]
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for thermodynamic solubility determination.
Expected Solubility Profile of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Table 1: Predicted Solubility of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in Common Organic Solvents at 25°C
Solvent
Solvent Type
Predicted Solubility Category
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Highly Soluble
Strong dipole moment and hydrogen bond accepting capabilities can effectively solvate the molecule.[16]
Ethanol
Polar Protic
Soluble
Capable of hydrogen bonding with the amine and pyrrole groups.[16]
Methanol
Polar Protic
Soluble
Similar to ethanol, with slightly higher polarity.
N,N-Dimethylformamide (DMF)
Polar Aprotic
Soluble
Strong polar solvent capable of solvating the compound.
Acetonitrile
Polar Aprotic
Moderately Soluble
Less polar than DMF and DMSO, may have lower solvating power.
Tetrahydrofuran (THF)
Moderately Polar Aprotic
Sparingly Soluble
Lower polarity and limited hydrogen bonding capacity.
Dichloromethane (DCM)
Nonpolar
Sparingly Soluble
Limited ability to solvate the polar functional groups.
Toluene
Nonpolar
Poorly Soluble
Nonpolar nature makes it a poor solvent for this polar compound.
Hexane
Nonpolar
Insoluble
Lacks the necessary polarity to overcome the crystal lattice energy.
Water
Polar Protic
Slightly Soluble (pH dependent)
Solubility will be highly dependent on pH; expected to be low at neutral pH but increase significantly in acidic conditions.[16]
Discussion and Implications for Drug Development
The solubility of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is a critical attribute that will influence its entire development lifecycle.
Process Chemistry: The choice of solvents for synthesis and purification will be dictated by its solubility. Higher solubility in a particular solvent can improve reaction kinetics and facilitate purification by crystallization.
Formulation Development: For oral drug delivery, adequate aqueous solubility is often a prerequisite for good bioavailability. The pH-dependent solubility of this compound suggests that formulation strategies such as salt formation or the use of pH-modifying excipients could be employed to enhance its dissolution in the gastrointestinal tract.
Toxicology Studies: The choice of vehicle for in vivo toxicology studies will depend on the compound's solubility. A solvent system that can deliver the required dose without causing vehicle-related toxicity is essential.
Conclusion
Understanding the solubility of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in organic solvents is fundamental to its successful development as a pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and practical considerations for assessing its solubility. While specific quantitative data remains to be experimentally determined, the principles and protocols outlined herein provide a robust framework for researchers to characterize this important molecule and advance its potential as a therapeutic candidate.
References
Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 44-50.
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2,3-b) pyridine). Current Organic Chemistry, 5(5), 471-499.
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 13(6), 735-742.
Krasavin, M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6527.
Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available from: [Link].
Galella, M. (2017). A Crystallographic Evaluation of the Isostructural Solvated and Non-Solvated Crystal Forms of an API.
Avdeef, A. (2007). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 1-46). Springer, Boston, MA.
Ciurli, S., et al. (2020). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design, 20(12), 7685-7697.
Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(7), 996.
Patrick, M. C., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(10), 1736-1746.
Przywara, M., et al. (2023). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Molecules, 28(15), 5779.
Rystad, G., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3183.
Kumar, V., & Singh, A. K. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(31), 5217-5236.
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17, 10-15.
Blagden, N., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Chemical Engineering Progress, 104(6), 34-41.
ICCVAM. (2003). Test Method Protocol for Solubility Determination.
Shcheglov, D. A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 59(6), 425-442.
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link].
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link].
Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Chen, J., et al. (2018).
Rich, R. L., & Falke, J. J. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of the American Chemical Society, 122(13), 3027-3035.
Levilain, G., et al. (2018). Development of a solvate as an active pharmaceutical ingredient: Developability, crystallisation and isolation challenges. Organic Process Research & Development, 22(5), 586-594.
Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(2).
Alkali Metals. Best 7-Azaindole Manufacturers & Suppliers in USA. Available from: [Link].
The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 7-azaindole scaffold, a bioisostere of the ubiquitous indole nucleus, has emerged as a cornerstone in contemporary...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold, a bioisostere of the ubiquitous indole nucleus, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique physicochemical properties, arising from the strategic incorporation of a nitrogen atom in the benzene ring portion of indole, offer significant advantages in drug design, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the biological significance of the 7-azaindole core. We will delve into its fundamental properties, its role as a privileged fragment in kinase inhibition, its applications in neurodegenerative diseases and oncology, and its utility as a fluorescent probe for biological investigations. Detailed synthetic strategies and protocols for biological evaluation are also presented to equip researchers with the practical knowledge to leverage this remarkable scaffold in their drug discovery endeavors.
The 7-Azaindole Scaffold: Physicochemical Properties and Bioisosteric Advantages
The substitution of a carbon atom with a nitrogen atom in the indole ring system to form 7-azaindole profoundly influences its electronic distribution, hydrogen bonding capabilities, and overall physicochemical characteristics. These modifications are often pivotal in overcoming the limitations associated with indole-containing compounds, such as poor solubility and metabolic instability.[1][2]
A Comparative Analysis of Physicochemical Properties: Indole vs. 7-Azaindole
The introduction of the pyridine nitrogen atom in the 7-azaindole scaffold imparts a more polar character compared to indole, which often translates to improved aqueous solubility, a critical parameter for drug bioavailability.[1][3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[4]
Property
Indole
7-Azaindole
Significance in Drug Design
Molecular Formula
C₈H₇N
C₇H₆N₂
Increased nitrogen content can enhance polarity and hydrogen bonding potential.
Molecular Weight
117.15 g/mol
118.13 g/mol
Minimal change in molecular weight, facilitating its use as a bioisostere.
logP (Octanol-Water Partition Coefficient)
~2.1
~1.3
Lower logP indicates increased hydrophilicity and potentially better aqueous solubility.[4]
Aqueous Solubility
Low
Significantly Higher
Enhanced solubility can lead to improved oral bioavailability.[1][3]
pKa (Pyrrolic N-H)
~17
~16
The pyrrolic proton is slightly more acidic, which can influence interactions with target proteins.
pKa (Pyridinic N)
N/A
~4.6
The basicity of the pyridine nitrogen allows for salt formation, which can improve solubility and formulation options.
Dipole Moment
~2.1 D
~3.5 D
The larger dipole moment reflects a more polarized molecule, which can lead to stronger intermolecular interactions.
Hydrogen Bonding
Donor (N-H)
Donor (N-H), Acceptor (Pyridinic N)
The additional hydrogen bond acceptor site provides more opportunities for target engagement.[4]
Note: The exact values for logP, solubility, and pKa can vary depending on the experimental conditions and computational methods used.
The 7-Azaindole Scaffold as a Bioisostere
The 7-azaindole scaffold serves as an effective bioisostere for both indole and the purine ring system found in adenosine triphosphate (ATP).[1] This mimicry is a key reason for its success in kinase inhibitor design, as it can effectively occupy the ATP-binding site of kinases.[5]
The 7-Azaindole Scaffold in Kinase Inhibition: A Privileged Fragment
The human kinome represents a vast and crucial class of drug targets, and the 7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors.[5][6] Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine, is a primary driver of its widespread use.[5]
FDA-Approved Drugs Featuring the 7-Azaindole Scaffold
The clinical success of 7-azaindole-based drugs underscores the scaffold's therapeutic potential.
Drug Name (Brand Name)
Target(s)
Indication
Mechanism of Action
Vemurafenib (Zelboraf®)
BRAF V600E
Metastatic Melanoma
An ATP-competitive inhibitor that selectively targets the mutated BRAF V600E kinase, blocking the MAPK signaling pathway.[7][8]
A selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), restoring the normal process of apoptosis in cancer cells. The 7-azaindole moiety contributes to binding affinity and selectivity.[9]
Pexidartinib (Turalio®)
CSF1R, c-Kit, FLT3
Tenosynovial Giant Cell Tumor
A tyrosine kinase inhibitor that targets colony-stimulating factor 1 receptor (CSF1R), leading to the inhibition of tumor cell proliferation.[7][10]
Fostemsavir (Rukobia®)
HIV-1 gp120
HIV-1 Infection
An attachment inhibitor that binds to the gp120 subunit of the HIV-1 envelope protein, preventing the virus from attaching to and entering host CD4+ T-cells.[10]
Signaling Pathway Targeted by 7-Azaindole-Based Kinase Inhibitors
The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, which is frequently targeted by 7-azaindole-based kinase inhibitors like Vemurafenib.
Caption: Simplified MAPK/ERK signaling pathway targeted by Vemurafenib.
Synthetic Strategies for 7-Azaindole Derivatives
The synthesis of functionalized 7-azaindoles is a critical aspect of harnessing their therapeutic potential. Various methods have been developed to introduce substituents at different positions of the scaffold, enabling the fine-tuning of their biological activity.
General Synthetic Workflow
A common strategy for the synthesis of substituted 7-azaindoles involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The strategic deployment of molecular fragments in the early stages of drug...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic deployment of molecular fragments in the early stages of drug discovery has revolutionized the identification of novel lead compounds. Among the pantheon of privileged structures, the 7-azaindole scaffold, and specifically its 4-substituted derivatives like (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, has emerged as a cornerstone in the development of targeted therapeutics, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine as a versatile fragment for drug discovery. We will delve into its synthesis, physicochemical properties, and its pivotal role as a bioisostere of the endogenous indole nucleus. Furthermore, this guide will detail its application in fragment-based drug discovery (FBDD), supported by a representative hit-to-lead optimization case study. Detailed experimental protocols for fragment screening and synthetic elaboration are provided to equip researchers with the practical knowledge to leverage this powerful scaffold in their own discovery programs.
The 7-Azaindole Core: A Bioisosteric Advantage in Drug Design
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its structural similarity to the indole moiety, a prevalent feature in numerous biologically active natural products and pharmaceuticals, makes it an attractive bioisostere.[1] The strategic replacement of the C-7 carbon in the indole ring with a nitrogen atom imparts distinct physicochemical properties that can be advantageous in drug design.[2]
The introduction of the nitrogen atom in the 7-position of the indole ring can lead to:
Enhanced Aqueous Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, often leading to improved solubility compared to its indole counterpart. This is a critical parameter for optimizing the pharmacokinetic profile of a drug candidate.
Modulated Lipophilicity: The nitrogen atom alters the electronic distribution of the ring system, thereby influencing the molecule's lipophilicity (LogP). This allows for fine-tuning of the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Novel Hydrogen Bonding Interactions: The pyridine nitrogen can form an additional hydrogen bond with the target protein, potentially leading to increased binding affinity and potency.[2]
Intellectual Property Advantages: The novelty of the 7-azaindole scaffold can provide a pathway to new chemical entities with distinct patentability.
The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine fragment, with its appended primary amine at the 4-position, offers a key vector for chemical elaboration, making it an ideal starting point for FBDD campaigns. The amine functionality can be readily modified to explore the surrounding chemical space of a target's binding site.
Synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine can be achieved through a multi-step sequence starting from commercially available 7-azaindole. A common and effective strategy involves the introduction of a cyano group at the 4-position, followed by its reduction to the corresponding aminomethyl group.
A plausible and well-documented synthetic route is outlined below:
Scheme 1: Synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Caption: A plausible synthetic route to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.
Experimental Protocol: Synthesis of 4-Cyano-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)
This protocol is adapted from established procedures for the functionalization of the 7-azaindole core.[1][3]
N-Oxidation: To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃), add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 7-azaindole-N-oxide.
Cyanation: To a solution of 7-azaindole-N-oxide (1.0 eq) in a solvent such as acetonitrile (MeCN) or DCM, add trimethylsilyl cyanide (TMSCN) (2.0-3.0 eq). The mixture is cooled to 0 °C, and benzoyl chloride (PhCOCl) or a similar activating agent (1.5-2.0 eq) is added dropwise. The reaction is then allowed to warm to room temperature or gently heated (e.g., 40-50 °C) and stirred for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-cyano-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Reduction of 4-Cyano-1H-pyrrolo[2,3-b]pyridine to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (Final Product)
The reduction of the nitrile to the primary amine can be achieved using various reducing agents.
Lithium Aluminum Hydride (LiAlH₄) Reduction: To a suspension of LiAlH₄ (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then stirred at room temperature or gently refluxed for 2-4 hours. After completion (monitored by TLC or LC-MS), the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.
Catalytic Hydrogenation: Alternatively, the reduction can be performed by catalytic hydrogenation. A solution of 4-cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) containing a catalyst like palladium on carbon (Pd/C) or Raney nickel is subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus. The reaction is stirred at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give the desired product.
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful strategy for the identification of high-quality lead compounds.[4] This approach involves screening libraries of low molecular weight compounds (fragments) against a biological target.[4] Hits from these screens, which typically exhibit weak binding affinity, are then optimized into more potent leads through structure-guided medicinal chemistry.[5]
The 7-azaindole scaffold is considered a "privileged fragment" due to its recurrent appearance in successful FBDD campaigns, particularly against protein kinases.[6] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core can form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine moiety of ATP.[2]
Workflow for FBDD using (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Caption: A generalized workflow for fragment-based drug discovery.
Biophysical Screening Methods for Fragment Identification
Due to the low affinity of fragment hits, sensitive biophysical techniques are required for their detection.[4]
Technique
Principle
Advantages
Disadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detects changes in the chemical environment of the protein or fragment upon binding.
High sensitivity to weak interactions; provides structural information on the binding site.
Requires large amounts of protein; lower throughput.
Surface Plasmon Resonance (SPR)
Measures changes in the refractive index at a sensor surface as the fragment binds to an immobilized target.
Real-time kinetic data (on- and off-rates); requires less protein than NMR.
Target immobilization can affect its activity; potential for non-specific binding.
X-ray Crystallography
Provides a high-resolution 3D structure of the fragment bound to the target protein.
Detailed structural information of the binding mode, guiding structure-based design.
Requires high-quality protein crystals; lower throughput.
Thermal Shift Assay (TSA)
Measures the change in the melting temperature of a protein upon fragment binding.
High throughput; low protein consumption.
Prone to false positives and negatives; no structural information.
Case Study: Hit-to-Lead Optimization of a 7-Azaindole Fragment for Kinase Inhibition
Target: A hypothetical protein kinase, "Kinase X".
Hit Identification: Through a biophysical screen (e.g., NMR or SPR), (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is identified as a weak binder to Kinase X, with a dissociation constant (Kd) in the high micromolar to millimolar range.
Structural Elucidation: X-ray crystallography reveals that the 7-azaindole core of the fragment binds to the hinge region of Kinase X, with the 4-aminomethyl group pointing towards the solvent-exposed region.
Hit-to-Lead Elaboration: The primary amine of the fragment serves as a handle for synthetic elaboration to explore the surrounding pocket and improve potency and selectivity.
Scheme 2: Representative Hit-to-Lead Optimization
Caption: A representative hit-to-lead optimization strategy for a 7-azaindole fragment.
Experimental Protocol: Amide Coupling for Fragment Elaboration
To a solution of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (1.0 eq) and a selected carboxylic acid (R-COOH) (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq).
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), and stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with EtOAc.
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
This iterative process of synthetic modification guided by structural biology and in vitro activity testing allows for the rapid optimization of the initial fragment hit into a potent and selective lead compound.
Biological Targets and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit a wide range of protein kinases and other enzymes implicated in various diseases.[3][8][9][10]
Table of Selected Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives:
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of cancer cells.[11] Inhibitors based on the 7-azaindole scaffold have shown significant promise in targeting this pathway.[9]
Caption: Simplified FGFR signaling pathway and the point of intervention for 7-azaindole-based inhibitors.
Conclusion
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine represents a highly valuable and versatile fragment for modern drug discovery. Its inherent drug-like properties, stemming from the bioisosteric replacement of an indole with a 7-azaindole core, provide a solid foundation for the development of potent and selective inhibitors against a range of therapeutic targets. The amenability of its 4-aminomethyl group to synthetic elaboration makes it an ideal starting point for fragment-based drug discovery campaigns. This guide has provided a comprehensive overview of its synthesis, application in FBDD, and a framework for its optimization into lead compounds. As the demand for novel and targeted therapies continues to grow, the strategic use of privileged fragments like (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine will undoubtedly play a crucial role in the future of drug development.
References
Beteck, R. M., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemical Biology & Drug Design, 98(3), 348-364.
Chen, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(9), 1054-1069. [Link]
Chen, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(9), 1054-1069. [Link]
Ciancetta, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1567-1573. [Link]
Gaponova, A. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6529. [Link]
Giles, D. (2019). Fragment based lead discovery of 7-Azaindole framework in the design of PARP inhibitors for its anticancer activity.
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 841-852.
Hung, A. W., et al. (2018). Discovery of Potent and Selective Inhibitors of Protein Kinase C (PKC) Iota. Journal of Medicinal Chemistry, 61(12), 5291-5310.
Jin, L., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1849-1859. [Link]
Kohlmann, A., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3055-3060. [Link]
Larsson, M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3938.
Murray, C. W., & Verdonk, M. L. (2006). The successful application of fragment-based drug discovery. Journal of Computer-Aided Molecular Design, 20(10-11), 641-642.
Patel, D., et al. (2014). Fragment-based drug discovery: what, why, how and what is next? Future Medicinal Chemistry, 6(10), 1135-1151.
Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(12), 1905-1910. [Link]
Sawa, M., & Irie, T. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
SpiroChem. (n.d.). Hit To Lead. Retrieved from [Link]
Thomas, J. R., & Hergenrother, P. J. (2008). High-throughput screening for inhibitors of protein-protein interactions. Current Opinion in Biotechnology, 19(6), 554-560.
Practical Fragments. (2018). Fragments vs PKC-ι: 7-azaindole strikes again. Retrieved from [Link]
Wang, Z., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1053-1058.
Wodicka, L. M., et al. (2010). Activation of the ERK pathway specifies all-trans-retinoic acid-induced differentiation of F9 cells. Molecular and Cellular Biology, 30(16), 4046-4058.
Wu, P. (2009). A Network Map of FGF-1/FGFR Signaling System. PLoS ONE, 4(6), e5744.
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29-36. [Link]
de Souza, M. V. N., & de Almeida, M. V. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current medicinal chemistry, 30(31), 3505-3518. [Link]
Synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Derivatives: Application Notes and Protocols
Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both indole and purine systems allows it to function as a bioisostere, often leading to enhanced biological activity, improved physicochemical properties, and novel intellectual property space.[1] The strategic placement of a nitrogen atom in the six-membered ring can modulate a compound's potency and pharmacokinetic profile.[1]
Notably, the 7-azaindole moiety is a cornerstone in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[2] This is attributed to its ability to mimic the adenine fragment of ATP, forming key hydrogen bonding interactions within the kinase hinge region. Marketed drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax feature the 7-azaindole core, underscoring its therapeutic relevance.[1]
This guide provides a comprehensive overview and detailed protocols for the synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivatives, a class of compounds with significant potential as intermediates and final drug candidates. The primary focus will be on the strategic synthesis of the key precursor, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, and its subsequent conversion to the target aminomethyl derivatives via reductive amination.
Strategic Overview: A Two-Stage Synthetic Approach
The most direct and versatile route to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivatives involves a two-stage process:
Synthesis of the Key Intermediate: Preparation of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This aldehyde is the linchpin of the entire synthetic sequence.
Reductive Amination: Condensation of the 4-carbaldehyde with a primary or secondary amine, followed by in-situ reduction of the resulting imine/iminium ion to afford the desired amine derivative.
This strategy allows for the late-stage introduction of diverse amino functionalities, making it ideal for generating compound libraries for structure-activity relationship (SAR) studies.
PART 1: Synthesis of the Key Intermediate: 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
The preparation of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be approached from various starting materials. A common and reliable method involves the functionalization of a pre-formed 7-azaindole core, such as the commercially available 4-chloro-7-azaindole. The pyrrole nitrogen often requires protection to prevent side reactions and to direct reactivity. The triisopropylsilyl (TIPS) group is a suitable choice due to its steric bulk, which can facilitate regioselective reactions.
Protocol 1: Synthesis of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
This protocol details the protection of the pyrrole nitrogen of 4-chloro-7-azaindole.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
4-Chloro-1H-pyrrolo[2,3-b]pyridine
152.58
5.00 g
32.8 mmol
Triisopropylsilyl chloride (TIPSCl)
192.82
7.60 mL
36.1 mmol
Sodium hydride (60% dispersion in oil)
24.00 (as NaH)
1.44 g
36.1 mmol
Anhydrous Tetrahydrofuran (THF)
72.11
100 mL
-
Procedure:
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.00 g, 32.8 mmol).
Add anhydrous THF (100 mL) and cool the resulting solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.44 g of a 60% dispersion, 36.1 mmol) portion-wise. Caution: Hydrogen gas is evolved.
Stir the mixture at 0 °C for 30 minutes.
Slowly add triisopropylsilyl chloride (7.60 mL, 36.1 mmol) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2 hours.
Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexanes).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
Extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Formylation and Deprotection to Yield 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
This protocol describes the formylation of the protected 7-azaindole followed by the removal of the silyl protecting group.[3]
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
4-Chloro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine
308.93
5.74 g
18.6 mmol
s-Butyllithium (1.4 M in cyclohexane)
64.06
21 mL
29 mmol
N,N-Dimethylformamide (DMF)
73.09
7.0 mL
90 mmol
Anhydrous Tetrahydrofuran (THF)
72.11
50 mL
-
Trifluoroacetic acid (TFA)
114.02
15 mL
-
Dichloromethane (DCM)
84.93
15 mL
-
Procedure:
Dissolve 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.74 g, 18.6 mmol) in anhydrous THF (50 mL) in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add s-butyllithium (21 mL of a 1.4 M solution, 29 mmol) dropwise, maintaining the temperature below -70 °C.
Stir the reaction mixture at -78 °C for 1 hour.
Add N,N-dimethylformamide (7.0 mL, 90 mmol) and continue stirring at -78 °C for another hour.
Quench the reaction by adding saturated aqueous ammonium chloride.
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
Dissolve the crude residue in dichloromethane (15 mL) and add trifluoroacetic acid (15 mL).
Stir the mixture at room temperature for 24 hours to effect deprotection.
Concentrate the reaction mixture under reduced pressure.
Neutralize with saturated aqueous sodium bicarbonate. The product often precipitates and can be collected by filtration.
Purify the solid by recrystallization or column chromatography to yield 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
PART 2: Reductive Amination for the Synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from an aldehyde (or ketone) and an amine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and tolerance of a wide range of functional groups.[4]
Core Causality in Reagent Selection:
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly effective for reductive aminations. It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde. Its reactivity is enhanced under slightly acidic conditions, which also catalyze imine formation. The bulky acetate groups also contribute to its selectivity for the iminium ion over the carbonyl group.
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF): These are common aprotic solvents for this reaction. DCE is often preferred as reactions can be faster.[4]
Acetic Acid (AcOH): A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is ultimately reduced.
Protocol 3: General Procedure for the Reductive Amination of 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
This protocol provides a general method that can be adapted for various primary and secondary amines.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity (Example)
Moles (Example)
1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
146.15
200 mg
1.37 mmol
Amine (e.g., Benzylamine)
107.15
162 µL
1.51 mmol (1.1 eq)
Sodium triacetoxyborohydride
211.94
435 mg
2.05 mmol (1.5 eq)
1,2-Dichloroethane (DCE)
98.96
10 mL
-
Glacial Acetic Acid
60.05
1-2 drops
catalytic
Procedure:
To a dry round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (200 mg, 1.37 mmol).
Add 1,2-dichloroethane (10 mL) followed by the amine (1.1 equivalents, e.g., 162 µL of benzylamine).
Add a catalytic amount of glacial acetic acid (1-2 drops).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
Stir vigorously for 15-20 minutes.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane.
Characterization and Data
The synthesized (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivatives can be characterized by standard analytical techniques.
¹H NMR: The successful formation of the product is confirmed by the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new signal for the methylene bridge protons (typically a singlet or doublet around 4.0-4.5 ppm).
¹³C NMR: The disappearance of the aldehyde carbonyl carbon (around 190 ppm) and the appearance of a new methylene carbon signal (around 40-55 ppm) are indicative of the successful reaction.
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the synthesized compound.
Example ¹H NMR Data for a Substituted Derivative:
For a compound like N-benzyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, one would expect to see characteristic signals for the 7-azaindole core, the newly formed methylene bridge, and the benzyl group protons.
Proton
Expected Chemical Shift (δ, ppm)
Multiplicity
Pyrrolo NH
~12.0
br s
Azaindole H
7.0 - 8.5
m
Benzyl Ar-H
7.2 - 7.4
m
Methylene (-CH₂-)
~4.1
s
Amine NH
variable
br s
Troubleshooting and Mechanistic Insights
Low Yield: If the reaction is sluggish or yields are low, ensure all reagents and solvents are anhydrous. The imine formation is an equilibrium process, and water can inhibit it. Increasing the reaction time or slightly warming the reaction mixture (e.g., to 40-50 °C) may improve conversion.
Side Reactions: Over-reduction is generally not an issue with NaBH(OAc)₃. If dialkylation is observed when using a primary amine, a stepwise procedure can be employed: first, form the imine in a solvent like methanol, then add a milder reducing agent like sodium borohydride (NaBH₄).[4]
Purification Challenges: The basic nature of the amine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to mitigate this issue.
Safety Precautions
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and ensure all glassware is dry.
s-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.
1,2-Dichloroethane: A suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Trifluoroacetic Acid: Highly corrosive. Wear appropriate gloves and eye protection.
Conclusion
The synthetic route outlined in this guide, centered on the reductive amination of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, offers a robust and versatile platform for the creation of diverse (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and adapt these protocols to synthesize novel compounds for drug discovery and development programs.
References
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
Larsen, J. S., Sahn, J. J., & Grotli, M. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3907. Available at: [Link]
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Larsen, J. S., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]
Abdel-Magid, A. F. (n.d.). Reductive Amination of Aldehydes and Ketones Using Sodium Triacetoxyborohydride. Sciencemadness.org. Available at: [Link]
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]
Huang, P.-S., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E. Available at: [Link]
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
The Strategic deployment of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Drug Discovery In the landscape of oncology and inflammatory disease research, protein kinases remain a paramount target class. The design of small molecule inh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Drug Discovery
In the landscape of oncology and inflammatory disease research, protein kinases remain a paramount target class. The design of small molecule inhibitors that compete with adenosine triphosphate (ATP) at the kinase hinge region is a clinically validated and highly successful strategy.[1] Within the medicinal chemist's toolkit, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure. Its structural resemblance to the purine core of ATP allows it to function as an excellent hinge-binding motif, typically forming two crucial hydrogen bonds with the kinase hinge region.[1] This bioisosteric relationship not only provides a strong binding anchor but also offers a versatile framework for synthetic elaboration to achieve potency and selectivity against specific kinase targets.[2]
The introduction of a methylamine group at the 4-position, yielding (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, provides a key synthetic handle for derivatization. This amino functionality serves as a nucleophile or a point of attachment for various side chains, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the utilization of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and related 4-substituted 7-azaindoles in the synthesis of potent kinase inhibitors, with a focus on Fibroblast Growth Factor Receptor (FGFR), Rho-associated coiled-coil containing protein kinase (ROCK), and Janus Kinase (JAK) inhibitors.
Kinase Inhibition with 7-Azaindole Scaffolds: A Mechanistic Overview
The 7-azaindole core of the inhibitor mimics the adenine portion of ATP, engaging in hydrogen bond interactions with the kinase hinge region. The N1-H of the pyrrole ring acts as a hydrogen bond donor, while the N7 of the pyridine ring acts as a hydrogen bond acceptor. This bidentate interaction is a cornerstone of the high-affinity binding observed in many 7-azaindole-based kinase inhibitors.
Featured Application: Synthesis of a Potent FGFR Inhibitor
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, is a key driver in various cancers.[3][4] The following protocols detail the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[3]
Synthetic Strategy Overview
The synthetic approach involves a two-step process starting from a substituted 1H-pyrrolo[2,3-b]pyridine. The first step is an aldol condensation to introduce a styryl group at the 3-position, followed by a reduction of the double bond to afford the final flexible side chain. This strategy allows for the exploration of various substituents on the phenyl ring to probe the hydrophobic pocket of the FGFR kinase.
Caption: Synthetic workflow for FGFR inhibitors.
Protocol 1: Synthesis of (E)-3-(3,5-dimethoxystyryl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 3a)
This protocol describes the synthesis of a key intermediate via an aldol condensation reaction. The choice of a strong base like potassium hydroxide is crucial for the deprotonation of the methyl group at the 3-position of the starting material (if the synthesis were to start from a 3-methyl-7-azaindole) or for facilitating the condensation with the aldehyde. Methanol serves as a suitable polar protic solvent for this reaction.
Reagent/Parameter
Quantity/Value
Rationale
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
187 mg (1 mmol)
Starting material with the core 7-azaindole scaffold.
3,5-dimethoxybenzaldehyde
183 mg (1.1 mmol)
Introduces the substituted phenyl ring.
Potassium Hydroxide (KOH)
281 mg (5 mmol)
Base catalyst for the condensation reaction.
Methanol (MeOH)
7 mL
Reaction solvent.
Reaction Temperature
50 °C
Provides sufficient energy to drive the reaction to completion.
Reaction Time
5 hours
Monitored by TLC until starting material is consumed.
Step-by-Step Procedure:
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add 3,5-dimethoxybenzaldehyde (183 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).
Stir the reaction mixture at 50 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using 5% methanol in dichloromethane as the eluent to yield the desired product as a white solid.[5]
Protocol 2: Synthesis of 3-(3,5-dimethoxyphenethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Final Product 4a)
This protocol details the reduction of the styryl double bond of the intermediate to provide the final, more flexible phenethyl side chain. Triethylsilane is used as a reducing agent in the presence of a strong acid, trifluoroacetic acid, which protonates the double bond, facilitating the hydride transfer from the silane.
Reagent/Parameter
Quantity/Value
Rationale
Intermediate 3a
1 mmol
The substrate for the reduction reaction.
Triethylsilane (Et3SiH)
3 mmol
Hydride source for the reduction.
Trifluoroacetic Acid (TFA)
3 mmol
Acid catalyst to activate the double bond.
Acetonitrile (MeCN)
10 mL
Reaction solvent.
Reaction Condition
Reflux
To ensure the reaction goes to completion.
Step-by-Step Procedure:
Dissolve the intermediate from Protocol 1 (1 mmol) in acetonitrile (10 mL).
Add triethylsilane (3 mmol) and trifluoroacetic acid (3 mmol) to the solution.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain the final product.[5]
General Synthetic Routes: Suzuki and Buchwald-Hartwig Couplings
For the synthesis of a diverse library of kinase inhibitors, palladium-catalyzed cross-coupling reactions are indispensable tools. The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold can be synthesized from a 4-halo-7-azaindole precursor. Key reactions include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6]
Suzuki-Miyaura Coupling
This reaction is pivotal for introducing aryl or heteroaryl substituents at various positions of the 7-azaindole core. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
A general procedure involves reacting the halo-7-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base in a suitable solvent system like dioxane/water.[6] The reaction is typically heated to ensure completion.
Buchwald-Hartwig Amination
This reaction is essential for introducing the key methylamine group at the 4-position from a 4-chloro-7-azaindole. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often requires screening to optimize the reaction.
Step-by-Step Procedure for a model Buchwald-Hartwig amination:
In an oven-dried flask, combine the 4-chloro-7-azaindole derivative, the amine, a palladium precatalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., RuPhos), and a base (e.g., Cs₂CO₃).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
Add a dry, degassed solvent (e.g., toluene or dioxane).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography.[6]
Characterization and Quality Control
The identity and purity of the synthesized kinase inhibitors must be rigorously confirmed. The following analytical techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.[5][6]
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
Biological Evaluation of Synthesized Inhibitors
The efficacy of the synthesized compounds as kinase inhibitors is evaluated through a series of in vitro assays.
Enzymatic Assays
The primary evaluation of a kinase inhibitor is its ability to inhibit the enzymatic activity of the target kinase. Commercially available kinase assay kits are often used for this purpose.[7][8] These assays typically measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then determined. For example, a typical FGFR kinase assay involves incubating the recombinant FGFR enzyme with a specific peptide substrate and ATP, and then detecting the amount of phosphorylated substrate.[9][10]
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Assays
To assess the activity of the inhibitors in a more biologically relevant context, cell-based assays are performed. These assays measure the ability of the compounds to inhibit kinase signaling within cancer cell lines that are known to be dependent on the target kinase. For example, to evaluate FGFR inhibitors, one could use a breast cancer cell line known to have amplified FGFR expression. The effect of the inhibitor on cell proliferation, apoptosis, migration, and invasion can then be measured.[3]
Conclusion
The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold and its derivatives are invaluable tools in the synthesis of potent and selective kinase inhibitors. The synthetic routes outlined in these application notes, particularly leveraging powerful cross-coupling methodologies, provide a robust platform for the generation of diverse chemical libraries for screening and lead optimization. Rigorous characterization and comprehensive biological evaluation are paramount to advancing these promising compounds through the drug discovery pipeline.
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. [Link]
US Patent for Processes and intermedi
Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. [Link]
Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. [Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
Abstract A139: Discovery and biological profiling of potent fibroblast growth factor receptor (FGFR) kinase inhibitors derived from in silico design with in vivo antitumor activity against FGFR2‐dependent human tumors. [Link]
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
Application Notes and Protocols: (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine as a Scaffold for CSF1R Inhibitors
Introduction: The Rationale for Targeting CSF1R with 7-Azaindole Scaffolds The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Targeting CSF1R with 7-Azaindole Scaffolds
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the CSF1R signaling pathway is implicated in a range of pathologies, from inflammatory diseases and certain cancers to neurological disorders.[2] In oncology, CSF1R is a particularly compelling target. Tumor-associated macrophages (TAMs), often polarized to an immunosuppressive M2-like phenotype by tumor-secreted CSF-1, are key components of the tumor microenvironment (TME) that promote tumor growth, angiogenesis, and metastasis while dampening anti-tumor immune responses.[3][4] Inhibition of CSF1R can deplete or repolarize these TAMs, thereby rendering the TME more susceptible to anti-cancer therapies.[5]
The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a derivative of the 7-azaindole core, has emerged as a promising scaffold for the development of potent and selective CSF1R inhibitors. This privileged heterocyclic structure serves as a versatile backbone for chemical modifications, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this scaffold, from synthesis and structure-activity relationship (SAR) analysis to detailed protocols for biochemical and cellular characterization of novel inhibitors.
The CSF1R Signaling Pathway: A Visual Guide
Upon binding of its ligands, CSF-1 or IL-34, CSF1R dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[7][8] This initiates a cascade of downstream signaling events that ultimately regulate gene expression and cellular responses. The diagram below illustrates the major signaling axes activated by CSF1R.
Application Note: Rational Design of FGFR Inhibitors Utilizing the 4-Aminomethyl-7-azaindole Scaffold
Executive Summary The Fibroblast Growth Factor Receptor (FGFR) family (FGFR1–4) represents a critical target in oncology, particularly for urothelial carcinoma, cholangiocarcinoma, and specific subsets of gastric cancer....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Fibroblast Growth Factor Receptor (FGFR) family (FGFR1–4) represents a critical target in oncology, particularly for urothelial carcinoma, cholangiocarcinoma, and specific subsets of gastric cancer. While first-generation inhibitors (e.g., erdafitinib, pemigatinib) have achieved clinical success, challenges regarding acquired resistance (e.g., the V561M gatekeeper mutation) and physicochemical properties remain.
This application note details the rational design and synthesis of FGFR inhibitors based on the 4-aminomethyl-7-azaindole core . The 7-azaindole scaffold serves as a robust bioisostere for the purine ring of ATP, establishing bidentate hydrogen bonds with the kinase hinge region. The 4-aminomethyl moiety provides a critical "exit vector" towards the solvent front, offering a synthetic handle to modulate solubility and selectivity without disrupting the essential hinge-binding geometry.
Scientific Rationale & Design Logic
The 7-Azaindole "Privileged" Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a privileged scaffold in kinase drug discovery.[1][2] Its efficacy stems from its ability to mimic the adenine ring of ATP.
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge region backbone (e.g., Glu residue).
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (e.g., Ala residue).
The C4-Aminomethyl Vector
Substitution at the C4 position of the 7-azaindole is strategic for three reasons:
Solvent Exposure: The C4 vector points away from the hydrophobic pocket and towards the solvent interface. This allows for the introduction of polar groups (via the amine) to improve LogD and solubility.
Ribose Pocket Interaction: Functionalization at this position can be designed to interact with the ribose-binding pocket or the P-loop, potentially enhancing potency.
Gatekeeper Avoidance: Unlike C5 substitutions, which often clash with bulky gatekeeper residues (e.g., Methionine in V561M mutants), C4 substituents generally direct away from this steric conflict.
Signaling Pathway Context
Inhibition of FGFR blocks downstream signaling cascades essential for tumor proliferation and survival.
Figure 1: FGFR Signaling Cascade and Mechanism of Action. The 7-azaindole inhibitor competes with ATP at the FGFR kinase domain, halting downstream MAPK and PI3K signaling.
Chemical Synthesis Protocol
Objective: Synthesize the key intermediate (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (4-aminomethyl-7-azaindole) from commercially available 4-chloro-7-azaindole.
Synthetic Workflow
The synthesis prioritizes the protection of the indole nitrogen, followed by a palladium-catalyzed cyanation, and finally a reduction to the amine.
Figure 2: Synthetic route for the generation of the 4-aminomethyl-7-azaindole core.
Stir under H₂ atmosphere (balloon or Parr shaker at 40 psi) for 12 hours.
Filtration: Filter carefully through Celite (Do not let Raney Ni dry out; it is pyrophoric).
Yield: Concentrate to yield the crude amine, often pure enough for the next coupling step.
Biological Validation: ADP-Glo™ Kinase Assay
To validate the inhibitory potency of the synthesized library, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[4][5]
Compound Preparation: Prepare 3x serial dilutions of the 4-aminomethyl-7-azaindole derivatives in DMSO. Transfer 50 nL to the assay plate (final DMSO < 1%).
Enzyme Addition: Add 2 µL of FGFR kinase (0.5–2 ng/well) in 1X Kinase Buffer. Incubate for 10 min at RT to allow compound-enzyme binding.
Reaction Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration should be at K_m_app, typically 10–50 µM).
Incubation: Incubate at RT for 60 minutes.
Stop & Deplete: Add 4 µL of ADP-Glo™ Reagent . Incubate for 40 min at RT (stops kinase, digests unreacted ATP).[6][7]
Detection: Add 8 µL of Kinase Detection Reagent . Incubate for 30 min at RT (converts ADP to ATP, generates light).
Read: Measure luminescence on a plate reader (e.g., EnVision or GloMax).
Data Analysis
Calculate % Inhibition using the formula:
RLU_max: Enzyme + Substrate + DMSO (No inhibitor).
RLU_min: No Enzyme control.
Expected Results & SAR Analysis
When analyzing the data, arrange results to correlate the C4-substituent properties with potency.
Table 1: Representative SAR of 4-Aminomethyl-7-azaindole Derivatives against FGFR1
Compound ID
R-Group (on Amine)
FGFR1 IC50 (nM)
Solubility (PBS)
Notes
AZ-001
-H (Free Amine)
450
High
Weak binder; serves as anchor.
AZ-002
-C(O)CH3 (Acetamide)
120
High
H-bond acceptor improves potency.
AZ-003
-C(O)-Ph-3,5-dimethoxy
12
Moderate
Lead Candidate. Interactions in solvent front.
AZ-004
-SO2-Ph (Sulfonamide)
85
Low
Good potency but poor solubility.
Ref
Erdafitinib
~1-3
Low
Clinical Control.
Interpretation:
The free amine (AZ-001 ) is often too polar and lacks specific contacts in the solvent pocket.
Acylation (AZ-003 ) allows the "tail" to reach specific residues (e.g., Lysine or Aspartate) near the kinase cleft entrance, dramatically improving IC50 values.
References
Zhong, Z., et al. (2022).[8] "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma." Journal of Medicinal Chemistry.
Bamborough, P., et al. (2018). "Fragment-Based Discovery of 7-Azaindoles as Inhibitors of FGFR1." Journal of Medicinal Chemistry. (Contextual grounding for scaffold choice).
Organic Chemistry Portal. "Synthesis of Azaindoles." (Synthetic methodology verification).
Application Notes and Protocols for Evaluating the JAK3 Inhibitory Activity of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Targeting JAK3 with Pyrrolopyridine Scaffolds The Janus kinase (JAK) family of non-receptor tyrosin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Targeting JAK3 with Pyrrolopyridine Scaffolds
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2] They play a pivotal role in the JAK-STAT signaling pathway, which governs a multitude of cellular processes including immunity, cell proliferation, and differentiation.[3] Among the JAK isotypes, JAK3 holds particular therapeutic interest due to its restricted expression, primarily within hematopoietic cells, and its essential role in signaling through the common gamma (γc) chain of several interleukin receptors (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[4][5] This selective expression profile suggests that inhibiting JAK3 could offer a targeted immunomodulatory effect with a potentially wider therapeutic window compared to broader-spectrum JAK inhibitors.[5][6] Dysregulation of the JAK3-STAT pathway is implicated in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and organ transplant rejection, making it a compelling target for drug discovery.[4][7]
The (1H-Pyrrolo[2,3-b]pyridine-4-yl)methanamine scaffold has emerged as a privileged structure in the development of potent and selective JAK inhibitors. A prominent example is Tofacitinib, an FDA-approved drug for the treatment of rheumatoid arthritis, which features this core moiety.[8][9][10] This guide provides a comprehensive overview of the experimental workflow for characterizing the JAK3 inhibitory activity of novel (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine analogs, from initial biochemical screening to cellular functional assays. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to confidently assess the potential of their compounds.
The JAK3-STAT Signaling Pathway: A Closer Look
Understanding the mechanism of the JAK3-STAT pathway is fundamental to designing and interpreting inhibitory studies. The process is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[3] In the context of γc-chain cytokines, this typically involves the heterodimerization of JAK1 and JAK3.[5] The activated JAKs then phosphorylate each other and key tyrosine residues on the cytoplasmic tail of the receptor.[3] These newly formed phosphotyrosine sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[3][11]
Caption: The JAK3-STAT signaling cascade.
Experimental Workflow for Inhibitor Characterization
A logical and stepwise approach is crucial for the comprehensive evaluation of novel JAK3 inhibitors. The following workflow outlines the key stages, from initial potency and selectivity assessment to cellular target engagement and functional consequence.
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in multi-target kinase inhibitor design
Application Notes & Protocols Topic: The Strategic Use of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in the Design of Multi-Target Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: The Strategic Use of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in the Design of Multi-Target Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern oncology, protein kinases remain one of the most critical target classes. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. The design of small molecule inhibitors that compete with adenosine triphosphate (ATP) at the kinase catalytic site has proven to be a highly successful therapeutic strategy.[1] Within this field, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure.[2][3]
The power of the 7-azaindole core lies in its elegant bioisosteric mimicry of the adenine moiety of ATP. The pyridine nitrogen atom and the pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, enabling the scaffold to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1][2][3] This bidentate interaction provides a strong anchoring point, making it an exceptional foundation for building potent and selective kinase inhibitors. The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment.[1][2]
This guide focuses on a key derivative, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine . The introduction of a methylamine group at the C4 position provides a versatile chemical handle for synthetic elaboration. This functional group serves as an ideal attachment point for various side chains, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for multi-target profiles. By rationally designing moieties to append to this amine, researchers can develop inhibitors that simultaneously modulate multiple key signaling nodes implicated in cancer, such as VEGFR, FGFR, and c-Met, thereby tackling tumor growth, angiogenesis, and resistance mechanisms.[4][5][6][7][8]
Part 1: Synthetic Strategy and Derivatization
The primary utility of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is its reactive primary amine, which allows for straightforward derivatization. Amide bond formation is a cornerstone of this strategy, creating stable linkers to introduce diverse chemical fragments that can probe different regions of the kinase active site.
The following workflow outlines the general approach for synthesizing a library of inhibitor candidates from this core scaffold. The key is a robust and high-throughput compatible coupling reaction followed by rigorous purification and characterization to ensure the integrity of the compounds for biological screening.
Caption: General workflow for synthesis and purification.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for coupling a carboxylic acid to the (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine core.
Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is chosen for its high efficiency and low rate of side reactions. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the reaction mixture without competing in the coupling reaction.
Materials:
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Target Carboxylic Acid (R-COOH)
HATU
DIPEA
Anhydrous Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Nitrogen or Argon atmosphere
Procedure:
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
In a separate flask, dissolve (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (1.05 eq) in a minimal amount of anhydrous DMF.
Add the amine solution dropwise to the activated carboxylic acid mixture.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with EtOAc.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, residual DMF, and water-soluble byproducts.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to obtain the pure amide derivative.
Confirm the structure and purity of the final compound using LC-MS and ¹H NMR spectroscopy.
Part 2: Biological Evaluation & Screening Cascade
Once a library of derivatives is synthesized and purified, a systematic biological evaluation is required to determine their potency and selectivity against the desired kinase targets.
Caption: Kinase inhibitor screening cascade.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC₅₀ values using the ADP-Glo™ Kinase Assay (Promega), a widely used luminescence-based method.
Rationale: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] It is a universal assay applicable to virtually any kinase and is performed in a homogeneous format, making it ideal for high-throughput screening.[10] The assay has two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to the initial kinase activity.[9] Inhibitors will reduce the light output.
Kinase Reaction Buffer (specific to the kinase, typically containing MgCl₂, DTT)
ATP solution
White, opaque 384-well assay plates
Multichannel pipettes
Plate-reading luminometer
Procedure:
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A typical 8-point dose-response curve might range from 10 µM to 0.1 nM. Then, dilute these into the appropriate kinase reaction buffer.
Kinase Reaction Setup: In each well of a 384-well plate, add:
1 µL of inhibitor solution (or DMSO for controls).
2 µL of kinase/substrate mixture (pre-mixed in reaction buffer).
2 µL of ATP solution (at a concentration near the Kₘ for the specific kinase to ensure assay sensitivity).[11]
Initiate Reaction: Start the kinase reaction by adding the ATP solution.
Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need optimization depending on the kinase's activity.
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides the luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Data Presentation:
Summarize the results in a table for clear comparison of compound potency and selectivity.
Compound ID
VEGFR2 IC₅₀ (nM)
FGFR1 IC₅₀ (nM)
c-Met IC₅₀ (nM)
AZ-001
15
25
150
AZ-002
8
12
45
AZ-003
250
310
>1000
Part 3: Cellular Activity and Mechanism of Action
Validating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to confirm its activity in a cellular context.[12] Cellular assays assess membrane permeability, target engagement, and the ultimate biological effect on cancer cells.
Signaling Pathway Context: FGFR and Downstream MAPK Signaling
Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) can drive cancer cell proliferation through downstream signaling cascades, most notably the RAS-MEK-ERK (MAPK) pathway.[4] A potent FGFR inhibitor should block the phosphorylation of key nodes in this pathway.
Caption: Inhibition of the FGFR-MAPK signaling pathway.
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effect of the inhibitor compounds on cancer cells.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[14][15] The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[14]
Materials:
Cancer cell line with known dependency on a target kinase (e.g., a gastric cancer line with c-Met amplification, or a breast cancer line with FGFR amplification).
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
Inhibitor compounds dissolved in DMSO.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
Sterile 96-well cell culture plates.
Microplate reader (absorbance at 570 nm).
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[16] During this time, purple formazan crystals will form in viable cells.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against inhibitor concentration.
Protocol 4: Western Blotting for Pathway Modulation
This protocol verifies that the inhibitor engages its target in cells and blocks downstream signaling.
Rationale: Western blotting allows for the detection of specific proteins in a cell lysate.[17] By using phospho-specific antibodies, one can measure the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT) relative to the total amount of that protein. A successful inhibitor should decrease the level of phosphorylation of downstream effectors of the target kinase.[18]
Materials:
Treated cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors).
BCA Protein Assay Kit.
SDS-PAGE gels and running buffer.
Transfer apparatus (e.g., wet or semi-dry).
PVDF or nitrocellulose membranes.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀) for a defined period (e.g., 2 hours). Include a vehicle control. Lyse the cells on ice.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on an SDS-PAGE gel.[17]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Stripping and Re-probing: To verify equal protein loading, the membrane can be stripped and re-probed for a loading control (like β-actin) or the total protein (e.g., total ERK).[18][19]
Conclusion and Future Directions
The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold represents a validated and highly effective starting point for the development of multi-targeted kinase inhibitors. The protocols detailed herein provide a comprehensive framework for the synthesis, biochemical screening, and cellular validation of novel derivatives. By leveraging robust amide coupling chemistry, researchers can efficiently generate compound libraries. Subsequent evaluation through a cascade of in vitro and cell-based assays allows for the identification of potent lead candidates that not only inhibit their intended targets but also exert a desired biological effect on cancer cells by modulating key signaling pathways.
Successful lead compounds identified through this workflow would then progress to further optimization for pharmacokinetic properties (ADME) and subsequent evaluation in preclinical in vivo cancer models to assess efficacy and safety.
References
Dandepally, S. R., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(12), 3122. Available at: [Link]
Lv, P., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(10), 1736-1743. Available at: [Link]
Li, H., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 819-825. Available at: [Link]
Zhou, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 22(4), 564. Available at: [Link]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]
Yuan, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6667. Available at: [Link]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]
Désiré, L., & Pradal, D. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2820. Available at: [Link]
Shchegolev, D. I., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(21), 7384. Available at: [Link]
Lv, P., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
Kim, H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7802-7816. Available at: [Link]
Wang, Y., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1765-1776. Available at: [Link]
Noack, J. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. Available at: [Link]
Xiang, Z., et al. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Cancer Cell International, 21(1), 199. Available at: [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. Available at: [Link]
Hochgräfe, F., et al. (2010). Targeting FGFR/PDGFR/VEGFR Impairs Tumor Growth, Angiogenesis, and Metastasis by Effects on Tumor Cells, Endothelial Cells, and Pericytes in Pancreatic Cancer. Cancer Research, 70(18), 7259-7270. Available at: [Link]
Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 15-26. Available at: [Link]
BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Website. Retrieved January 28, 2026, from [Link]
Vasta, J. D., et al. (2019). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available at: [Link]
Al-Suhaimi, E. A., et al. (2017). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 585-606. Available at: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
Sapkota, D., & Liu, C. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(13), e1167. Available at: [Link]
Fey, D., et al. (2015). Western blotting time-course dataset for the MAPK/ERK pathway. Data in Brief, 4, 612-615. Available at: [Link]
Al-Ostoot, F. H., et al. (2020). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 10(49), 29505-29519. Available at: [Link]
Al-Warhi, T., et al. (2022). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate. Available at: [Link]
Iacob, A. G., & D'Amico, R. S. (2023). Redundancy in Growth Factor Receptor Signaling in Adult Astrocytoma Resistance to Small-Molecule Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 24(13), 10609. Available at: [Link]
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol Website. Available at: [Link]
Eldehna, W. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 269-291. Available at: [Link]
Mésange, P., et al. (2017). Multi-target angiokinase inhibitors to fight resistance. Oncotarget, 8(31), 50343-50344. Available at: [Link]
Noguchi, R., et al. (2007). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 6(8), 1365-1373. Available at: [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. Available at: [Link]
Technical Support Center: Purification of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Intermediates
Welcome to the technical support center for the purification of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process developm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important 7-azaindole scaffold. As a class of compounds, basic heterocyclic amines present unique purification challenges that require a systematic and well-understood approach to overcome. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My flash column chromatography is giving severe peak tailing and poor separation. What is the primary cause for this with my 7-azaindole intermediate?
A1: The most common cause of peak tailing and poor separation for basic compounds like (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine on standard silica gel is the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the silica surface.[1] This acid-base interaction leads to strong, non-specific adsorption, causing the compound to elute slowly and asymmetrically.
Q2: I've isolated my product, but I'm seeing residual palladium in my NMR and mass spectrometry data. How can I remove it effectively?
A2: Residual palladium from cross-coupling reactions (like Suzuki or Buchwald-Hartwig) is a frequent issue. The nitrogen atoms in your 7-azaindole core can chelate with palladium, making it difficult to remove.[2] Effective methods include treating your crude product solution with palladium scavengers (resins functionalized with thiols or other high-affinity ligands), stirring with activated carbon, or filtering through a pad of Celite to remove precipitated palladium.[2][3]
Q3: My compound won't crystallize from any common solvent system; it just "oils out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often due to the solution being too supersaturated or the presence of impurities that inhibit crystal formation.[1] To resolve this, you can try adding a small amount of hot solvent to dissolve the oil and then allowing it to cool much more slowly. Other effective techniques include scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[1]
Q4: Can I use salt formation as a purification strategy for my aminopyrrolopyridine intermediate?
A4: Absolutely. Salt formation is a highly effective and scalable purification technique for amines.[4][5] By reacting your basic amine with an acid (like HCl, HBr, or tartaric acid), you form a salt which often has significantly different solubility properties than the freebase and its impurities. This allows for selective crystallization of the salt, leaving impurities behind in the solvent. The pure freebase can then be regenerated by neutralization.[6][7]
Troubleshooting and In-Depth Guides
Flash Column Chromatography
My product is streaking badly on the silica gel column. How can I improve the peak shape?
Streaking is a severe form of peak tailing. The fundamental cause is the strong interaction with acidic silica gel.[1]
Causality: The lone pair of electrons on the nitrogen atoms of your molecule forms strong hydrogen bonds with the surface silanol groups. This interaction is often strong enough to cause slow, uneven elution, resulting in streaking.
Solution 1: Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase. This modifier acts as a competitive base, neutralizing the acidic sites on the silica gel.[1]
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This is often sufficient to dramatically improve peak shape.
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase (e.g., 1-5% of 7N NH3/MeOH in DCM). This is particularly effective for more polar amines.
Solution 2: Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds as it lacks the strong acidic sites.[1]
Amine-functionalized silica: These columns have amine groups covalently bonded to the silica surface, which shields the target compound from the acidic silanols and provides a less interactive surface.
Reversed-Phase (C18): For highly polar intermediates, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol with a pH modifier (e.g., formic acid or ammonium acetate) can be very effective.
My compound of interest is not eluting from the column, even with a highly polar solvent system.
Causality: This suggests either irreversible adsorption to the silica gel or decomposition on the stationary phase.[1] Some highly basic or complex heterocyclic compounds can bind so strongly to silica that they cannot be eluted.
Troubleshooting Steps:
Test Stability on TLC: Before committing your entire batch to a column, spot the crude material on a TLC plate. Let it sit for 30-60 minutes, then elute. If you see a new spot at the baseline or significant streaking that wasn't present initially, your compound may be decomposing on the silica.[8]
Use a "Plug": Filter a solution of your crude material through a small plug of silica or alumina in a pipette or funnel, eluting with a very polar solvent. If you get poor recovery, this confirms strong adsorption.
Switch to a Less Acidic System: As mentioned above, neutral alumina or reversed-phase chromatography are excellent alternatives to avoid this issue.[1]
Caption: Decision workflow for selecting a chromatography method.
Recrystallization
I've identified a potential recrystallization solvent, but my compound is "oiling out."
Causality: This typically happens for one of two reasons: the solution is too highly concentrated (supersaturated), or the rate of cooling is too fast. Impurities can also act as "eutectics," lowering the melting point and promoting oiling.[1]
Step-by-Step Troubleshooting Protocol:
Re-heat the Solution: Heat the flask until the oil completely redissolves.
Add More Solvent: Add small portions (e.g., 5-10% of the current volume) of the hot solvent until the solution is just slightly hazy when hot.[1]
Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate. This gives the molecules time to align into a crystal lattice.
Induce Crystallization: If crystals still do not form, try scratching the inner surface of the flask at the meniscus with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]
Seed the Solution: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]
Purification via Salt Formation
My freebase amine is difficult to handle and purify. How do I perform a salt formation for purification?
Causality: Converting the basic amine to a salt alters its physical properties, most notably its solubility.[4] Salts of amines are generally more crystalline and have lower solubility in common organic solvents like ethyl acetate, diethyl ether, or acetonitrile, while many non-basic organic impurities remain dissolved.[6][7]
General Protocol for Hydrochloride (HCl) Salt Formation:
Dissolution: Dissolve the crude (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine intermediate in a suitable solvent. Good starting points are methanol, ethanol, or ethyl acetate.
Acidification: Slowly add a solution of HCl. Options include:
HCl in diethyl ether (commercially available).
HCl in 1,4-dioxane (commercially available).
Gaseous HCl bubbled through the solution (for larger scale).
Add the acid dropwise with stirring until the pH of the solution is acidic (test with pH paper).
Precipitation: The hydrochloride salt will often precipitate out of the solution upon addition of the acid or upon cooling. If precipitation is slow, you can add a less polar co-solvent (an "anti-solvent") like diethyl ether or hexanes to reduce the solubility of the salt.
Isolation: Collect the solid salt by vacuum filtration.
Washing: Wash the collected solid with a cold solvent in which the salt is poorly soluble (e.g., diethyl ether or cold ethyl acetate) to remove any remaining impurities.
Drying: Dry the salt under vacuum.
Liberation of Freebase (if needed): To recover the pure freebase, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the pH is basic. Then, extract the freebase into an organic solvent like dichloromethane or ethyl acetate.
Common Impurities and Removal Strategies
This table summarizes potential impurities you might encounter during the synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine intermediates and suggests targeted purification strategies.
Impurity Type
Likely Source
Recommended Purification Strategy
Starting Materials
Incomplete reaction
Optimize reaction conditions (time, temp).[9] Purify via flash chromatography.
Palladium Catalyst
Cross-coupling reactions (e.g., Suzuki, Buchwald)
Treatment with palladium scavengers, activated carbon, or filtration through Celite.[2][3][10]
N-Oxides
Over-oxidation of the pyridine or pyrrole nitrogen
Chemical reduction (e.g., with PCl₃ or NaI/formic acid).[11] Often separable by chromatography.
Side-products from Protecting Groups
Incomplete deprotection or side reactions during deprotection (e.g., SEM-deprotection).[12]
graph TD {
A[Start: Crude Product Analysis (TLC, LCMS, NMR)] --> B{Identify Major Purification Challenge};
B --> C[Chromatography Issues (Tailing/Streaking)];
C --> C1[Add Basic Modifier (e.g., TEA)];
C1 --> C2{Issue Resolved?};
C2 -- Yes --> F[Purify by Modified Flash Chromatography];
C2 -- No --> C3[Switch to Alumina or Reversed-Phase];
B --> D[Residual Palladium];
D --> D1[Treat with Scavenger Resin or Activated Carbon];
D1 --> D2[Filter through Celite];
D2 --> F;
B --> E[Oiling Out During Recrystallization];
E --> E1[Re-dissolve in Hot Solvent];
E1 --> E2[Add More Solvent & Cool Slowly];
E2 --> E3[Scratch Flask or Add Seed Crystal];
E3 --> G[Collect Crystalline Product];
B --> H[Multiple Close-Eluting Impurities];
H --> H1{Is Product Crystalline?};
H1 -- Yes --> H2[Attempt Recrystallization];
H1 -- No --> H3[Consider Purification via Salt Formation];
H2 --> G;
H3 --> G;
F --> Z[Pure Product];
G --> Z;
}
Caption: General workflow for troubleshooting purification issues.
References
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
Wang, Z. et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. Journal of Food and Drug Analysis. [Link]
Nilsson, M. et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
Sweeney, J. B. et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters. [Link]
ResearchGate. (2017). Principles of Salt Formation. ResearchGate. [Link]
Leadbeater, N. E. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
Rico, A. J. et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Iaroshenko, V. O. et al. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Chemistry of Heterocyclic Compounds. [Link]
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
Goud, N. R. et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]
Felton, J. S. et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
Luján-Montelongo, J. A. et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]
Langer, P. et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Herbert, R. & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]
Crookes, D. L. (1997). Amine acid salt compounds and process for the production thereof.
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
Reddy, T. S. et al. (2012). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
Al-Issa, S. A. et al. (2021). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
Babkov, D. A. et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]
Ube Industries. (1997). Process for preparing tertiary amine-N-oxide.
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
Kondapalli, V. G. C. S. et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Scribd. [Link]
Bodak, V. S. et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository. [Link]
Sumitomo Chemical Company. (2005). Method of removing palladium.
O'Brien, P. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. ResearchGate. [Link]
Wang, J. et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
Gevorgyan, V. et al. (2019). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
Al-Majdhoub, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
Akzo Nobel N.V. (2005). Process for the preparation of saturated or unsaturated primary fatty amines. European Patent Office. [Link]
Faming, Z. (2016). 7-azaindole and preparation method thereof.
Mägerlein, W. et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. [Link]
Ilardi, E. A. & St. Denis, J. D. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry. [Link]
Nwaneri, M. G. U. et al. (2022). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Mediterranean Journal of Medical Research. [Link]
University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]
Li, Y. et al. (2018). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
Troubleshooting low efficacy in cellular assays with (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine analogs
Welcome to the technical support center for researchers utilizing (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine analogs in cellular assays. This guide is designed to provide in-depth troubleshooting assistance for common is...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine analogs in cellular assays. This guide is designed to provide in-depth troubleshooting assistance for common issues related to low compound efficacy. We understand that a discrepancy between expected and observed cellular potency can be a significant hurdle in drug discovery and development. This resource, structured in a question-and-answer format, offers insights and actionable protocols to diagnose and resolve these challenges.
The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. It forms the core of numerous kinase inhibitors, including FDA-approved drugs such as the JAK1/2 inhibitor Ruxolitinib and the JAK2 inhibitor Fedratinib[1][2]. Analogs based on this scaffold have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase[3][4][5].
Despite high potency in biochemical assays, these compounds can exhibit unexpectedly low efficacy in cell-based experiments. This phenomenon, often termed "biochemical-to-cellular drop-off," is a common challenge in drug development[6]. This guide will walk you through a logical troubleshooting workflow to identify the root cause of low cellular efficacy and optimize your experimental outcomes.
Part 1: Foundational Checks - Is Your Compound the Issue?
This first section addresses the most fundamental, and often overlooked, sources of experimental variability: the compound itself. Before delving into complex cellular mechanisms, it is crucial to verify the integrity and behavior of your analog under your specific assay conditions.
Question 1: I've just tested my new analog, and the cellular IC50 is much higher than I expected from my biochemical data. What are the very first things I should check?
This is a classic "cell drop-off" scenario, where a potent compound in a clean, enzymatic assay fails to perform in the complex environment of a live cell[6]. Before questioning the biological hypothesis, let's rule out common compound-related issues.
Answer:
Your first step is to perform a series of quality control checks on the compound itself. The underlying principle is to ensure that the concentration of active, available compound at the time of the experiment is what you believe it to be.
1. Confirm Compound Identity and Purity:
Rationale: An impure or incorrect compound is an immediate source of error. Synthesis byproducts or degradation products can be inactive or even interfere with the assay.
Action: Verify the identity and purity of your compound batch using standard analytical techniques like LC-MS and NMR. Purity should ideally be >95%.
2. Assess Compound Solubility in Your Assay Medium:
Rationale: Many kinase inhibitors are hydrophobic and have poor aqueous solubility[7][8]. If your compound precipitates in the cell culture medium, its effective concentration will be significantly lower than the nominal concentration, leading to a misleadingly high IC50 value. This is one of the most frequent causes of low cellular potency.
Action: Perform a simple solubility test. Prepare your highest concentration of the compound in the final assay medium (including serum) and visually inspect for precipitates after a short incubation. For a more quantitative measure, you can use nephelometry or a centrifugation-based method followed by concentration measurement of the supernatant.
Expert Tip: The final DMSO concentration should be kept as low as possible (typically ≤0.5%) to minimize solvent effects and avoid artificially inflating the solubility[9].
3. Evaluate Compound Stability:
Rationale: The compound may be unstable in the aqueous, pH-neutral, and 37°C environment of a cell culture incubator. It could be chemically degrading or metabolizing over the course of your assay.
Action: Incubate the compound in your complete assay medium for the full duration of your experiment (e.g., 24, 48, or 72 hours). Afterward, use LC-MS to measure the concentration of the parent compound. A significant decrease indicates a stability issue.
Part 2: Assay Parameter Optimization - Is Your Experimental Setup Hiding the Efficacy?
Once you have confirmed the integrity of your compound, the next step is to scrutinize the design of your cellular assay. The complex interplay of cells, media components, and your compound can significantly influence the observed potency.
Question 2: My compound is pure, soluble, and stable. How can I ensure my assay conditions are optimal for testing a (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine-based kinase inhibitor?
Answer:
Optimizing the assay parameters is critical. For kinase inhibitors, especially those that are ATP-competitive like many 7-azaindole analogs, the cellular context is paramount.
1. Verify Target Expression and Activation in Your Cell Line:
Rationale: A kinase inhibitor will only work if its target is present and, for many signaling pathways, in an activated (phosphorylated) state. A cell line with low or no expression of the target kinase, or one where the pathway is not constitutively active or appropriately stimulated, will be unresponsive to the inhibitor.
Action: Perform a baseline Western blot on your cell lysate to confirm the expression of the total target protein (e.g., total JAK2, total FGFR1). Crucially, you must also check for the phosphorylated, active form of the target (e.g., phospho-JAK2, phospho-FGFR1) and its downstream effectors (e.g., phospho-STAT3 for the JAK pathway). If the pathway is not active at baseline, you may need to stimulate the cells with an appropriate ligand (e.g., a cytokine like IL-6 for the JAK-STAT pathway)[10].
See Protocol: Detailed Western Blot Protocol for Target Phosphorylation in Part 4.
2. Optimize Cell Density and Assay Duration:
Rationale: The duration of compound exposure and the cell density can dramatically affect the outcome. For example, in a proliferation assay, a sufficient number of cell doublings must occur to observe an anti-proliferative effect[11]. Overly long incubation times with very high cell densities can lead to nutrient depletion or other artifacts that mask the compound's specific effect.
Action: Run a matrix experiment varying both cell seeding density and incubation time (e.g., 24, 48, 72 hours) to find the optimal window where you have a robust signal-to-noise ratio and the assay is sensitive to your positive control inhibitor[11].
3. Consider Serum Protein Binding:
Rationale: Many small molecules, particularly hydrophobic ones, can bind to proteins in fetal bovine serum (FBS), most notably albumin. This binding is reversible, but it sequesters the compound, reducing the free concentration available to enter the cells and engage the target.
Action: If you suspect high serum binding, try reducing the serum concentration in your assay medium. You can perform a test comparing the IC50 of your compound in media with 10%, 5%, and 1% FBS. A significant leftward shift in the IC50 curve at lower serum concentrations points to protein binding as a factor.
4. Address ATP Competition:
Rationale: The 1H-pyrrolo[2,3-b]pyridine core often functions as an ATP-mimetic, binding to the ATP pocket of the kinase domain[12]. Intracellular ATP concentrations are very high (millimolar range), whereas biochemical assays are often run at much lower, sometimes sub-physiological, ATP concentrations. This high level of the natural competitor (ATP) in cells can lead to a significant decrease in inhibitor potency compared to in vitro enzymatic assays[13][14].
Action: While you cannot easily lower intracellular ATP, this knowledge is key to interpreting your data. It helps explain the biochemical-to-cellular potency shift. Advanced techniques like cellular thermal shift assays (CETSA) can confirm target engagement in the presence of physiological ATP levels.
Table 1: Key Assay Parameters for Optimization
Parameter
Rationale for Low Efficacy
Recommended Action
Target Expression
Kinase target is absent or at very low levels in the selected cell line.
Confirm protein expression via Western Blot or proteomics.
Target Activation
The signaling pathway is not active (target is not phosphorylated).
Measure phospho-protein levels. Stimulate cells with appropriate growth factors/cytokines if necessary.
Compound Conc.
Concentrations tested are too low to see an effect, or too high, causing off-target toxicity.
Perform a full dose-response curve (e.g., 8-10 points, log dilutions).
Incubation Time
Insufficient time for the cellular phenotype (e.g., apoptosis, growth arrest) to develop.
Test multiple time points (e.g., 24h, 48h, 72h) based on cell doubling time and mechanism of action.[11]
DMSO Conc.
High DMSO levels can be toxic to cells or affect compound behavior.
Keep final DMSO concentration constant and low across all wells (ideally ≤0.5%).[9]
Serum Conc.
Compound binds to serum proteins, reducing its free, active concentration.
Test efficacy in reduced-serum conditions.
Part 3: Advanced Troubleshooting - Uncovering Cellular Resistance Mechanisms
If you have validated your compound and optimized your assay but still observe low efficacy, the cause may lie in more complex cellular phenomena such as limited drug uptake or active cellular defense mechanisms.
Question 3: I've ruled out compound and assay setup issues. What intrinsic cellular properties could be limiting my analog's efficacy?
Answer:
At this stage, we investigate the interaction between your compound and the cell's machinery. The key question is: Is enough of the active compound reaching the intracellular target for a sufficient amount of time?
1. Cellular Permeability and Efflux:
Rationale: The compound may have poor membrane permeability and fail to accumulate inside the cell to a concentration high enough to inhibit the target[7][13]. Alternatively, the cell may be actively pumping your compound out using efflux transporters like P-glycoprotein (P-gp, also known as MDR1). This is a common mechanism of drug resistance[15].
Action:
Assess Permeability: Use computational models (e.g., predicting LogP) or in vitro permeability assays (e.g., PAMPA).
Investigate Efflux: Test your compound's efficacy in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A for P-gp). A significant increase in potency in the presence of the efflux inhibitor strongly suggests your compound is a substrate for that transporter.
2. Intracellular Metabolism:
Rationale: Cells, particularly liver-derived cells or primary hepatocytes, contain metabolic enzymes (like cytochrome P450s) that can modify and inactivate your compound[16].
Action: Use LC-MS/MS to analyze cell lysates and supernatant after incubation with your compound to look for the appearance of metabolites. This can be complex but is crucial for compounds intended for in vivo use.
3. Pathway Redundancy and Feedback Loops:
Rationale: Biological signaling pathways are often robust and contain redundant elements or feedback mechanisms. When you inhibit one kinase, the cell may compensate by up-regulating a parallel pathway to bypass the block. For instance, in the JAK-STAT pathway, feedback loops involving SOCS proteins can regulate the signaling output.
Action: This requires a deeper biological investigation. Use pathway analysis tools or perform Western blots for key nodes in related signaling pathways to see if they become activated upon treatment with your inhibitor.
This diagram outlines the logical flow for diagnosing low cellular efficacy.
Caption: A step-by-step workflow for troubleshooting low compound efficacy.
Diagram 2: Simplified JAK-STAT Signaling Pathway
This diagram illustrates the core components of the JAK-STAT pathway, a common target for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine analogs like Ruxolitinib.
Caption: Inhibition of the JAK-STAT signaling pathway by a representative analog.
Part 4: Key Experimental Protocols
This section provides step-by-step methodologies for the essential experiments mentioned in the troubleshooting guide.
Objective: To determine if the target kinase and its downstream substrates are phosphorylated (active) in your cell model, and to confirm that your compound inhibits this phosphorylation.
Methodology:
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
Serum Starvation (Optional): To reduce baseline pathway activation, you may serum-starve the cells (e.g., in 0.5% FBS medium) for 4-6 hours before treatment.
Compound Treatment: Pre-treat cells with your compound analog (at various concentrations) and controls (DMSO vehicle, positive control inhibitor) for 1-4 hours.
Stimulation (If required): Add the appropriate stimulating ligand (e.g., 20 ng/mL IL-6 for JAK-STAT) for a short period (e.g., 15-30 minutes).
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
Immunoblotting:
Block the membrane (e.g., with 5% BSA in TBST).
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-JAK2).
Wash and incubate with an HRP-conjugated secondary antibody.
Develop with an ECL substrate and image.
Stripping and Re-probing: Strip the membrane and re-probe for the total target protein (e.g., anti-total-JAK2) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to assess changes in phosphorylation relative to the total protein amount.
Self-Validation: A successful experiment will show a strong phospho-protein signal in the stimulated, DMSO-treated sample, which is dose-dependently reduced by your compound and the positive control, while total protein and loading control levels remain unchanged.
References
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link][3][17][18]
Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link][4]
Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. Available at: [Link][19]
Gao, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][20]
Kudryavtsev, P., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link][21]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link][9]
Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Available at: [Link][13]
An, S., & Kumar, R. (2017). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Mayo Clinic Proceedings. Available at: [Link][15]
Vannucchi, A. M., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Investigational Drugs. Available at: [Link][1]
Wikipedia. (n.d.). Fedratinib. Available at: [Link][2]
Nakaya, R., et al. (2013). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. Available at: [Link][5]
Di, L., & Kerns, E. H. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Proceedings of the National Academy of Sciences. Available at: [Link][6]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link][14]
ResearchGate. (2022). Why is my compound is more potent at lower concentration than higher concentration?. Available at: [Link][8]
National Center for Biotechnology Information. (2022). Fedratinib - LiverTox. Available at: [Link][16]
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Available at: [Link][11]
Massive Bio. (2025). Fedratinib Hydrochloride. Available at: [Link][22]
Wang, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][23]
YouTube. (2019). Mechanism of JAK Inhibitors and a Review of Ruxolitinib. Available at: [Link][24]
User Persona: Medicinal Chemists & Lead Discovery Biologists
Objective: Resolve "promiscuity" issues inherent to the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold and transition hits into selective leads.
As Senior Application Scientists, we often see a recurring pattern: the 7-azaindole scaffold yields potent hits early in screening because it is an exceptional ATP bioisostere. However, this same feature leads to the "Selectivity Paradox"—it binds too well to the conserved hinge region of the kinome. This guide provides validated protocols to break that symmetry.
Module 1: Structural Design & SAR Troubleshooting
Issue: "My compound is potent (<10 nM) but hits 50+ kinases in the panel."
Root Cause Analysis: The Hinge Trap
The 7-azaindole core binds via a bidentate hydrogen bond motif to the kinase hinge region (typically residues GK+1 and GK+3).[1][2]
Result: This mimics Adenine so closely that without specific "vectors" extending into non-conserved pockets, selectivity is impossible.
Solution: The Vector Optimization Protocol
Do not randomly substitute. Use this vector map to target specific kinase regions.
Vector Position
Target Region
Strategic Function
C-3
Gatekeeper / Back Pocket
Critical for Selectivity. Substituents here point toward the Gatekeeper residue. Bulky groups (e.g., isopropyl, aryl) can exploit small vs. large gatekeeper differences.
C-5
Solvent Front
Solubility & ADME. This vector points out of the cleft. Use solubilizing groups (piperazines, morpholines) here. It rarely affects intrinsic potency but solves PK issues.
N-1
Hinge Interface
Binding Mode Switch. Alkylation here usually destroys Type I binding (loss of donor). However, it can be used to flip the binding mode or for prodrug strategies.
C-4 / C-6
Floor/Ceiling
Steric Clashes. Substitution here is difficult but can induce high selectivity by clashing with non-conserved residues in the ATP floor.
Visualization: The Selectivity Decision Tree
Caption: Decision logic for modifying the 7-azaindole core based on the target kinase's gatekeeper architecture.
Module 2: Advanced Binding Modes (FAQs)
Q: Can I target the "inactive" conformation (DFG-out) with a 7-azaindole?A: Yes, and this is the most reliable way to gain selectivity.
Mechanism: Extend a linker from the C-3 position . The 7-azaindole remains at the hinge, while the C-3 substituent traverses the gatekeeper to access the allosteric hydrophobic pocket adjacent to the DFG motif.
Reference Case:Vemurafenib (PLX4032) . Although technically a pyrrolo[2,3-b]pyridine, it utilizes the C-3 vector to lock BRAF V600E in an active-like conformation, but similar analogs utilize the DFG-out pocket for selectivity [1].
Q: My target has a Cysteine in the ATP pocket. How do I make a covalent 7-azaindole?A: You must align the "warhead" (electrophile) with the specific cysteine vector.
Protocol:
Cys near Hinge (e.g., FGFR4 Cys552): Attach the acrylamide warhead at the C-5 position .
Validation: Use Mass Spectrometry to confirm time-dependent adduct formation.
Citation: Recent work on FGFR4 inhibitors utilized a 7-azaindole scaffold with a C-5 acrylamide to achieve high selectivity over other FGFR isoforms [2].
Q: What is the "Flipped" binding mode?A: In some cases (e.g., JAK2, ASK1), the 7-azaindole can rotate 180°.
Normal: N7 accepts from hinge; N1 donates to hinge.
Flipped: C-H at position 2 interacts with the gatekeeper region differently.
Detection: If SAR at C-2 is surprisingly sensitive (e.g., small groups kill potency), you likely have a flipped binding mode or a steric clash with the solvent channel [3].
Module 3: Macrocyclization Strategy
Issue: "I have potency, but poor metabolic stability and moderate selectivity."
Recommendation: Macrocyclization.
Connecting the C-3 and C-5 positions with a linker creates a rigid macrocycle.
Benefit 1 (Selectivity): The rigid structure fits only into kinase pockets that can accommodate the specific curvature of the linker (shape complementarity).
Benefit 2 (Properties): Reduces the entropic penalty of binding and often improves membrane permeability by masking polar surface area.
Case Study: Macrocyclic 7-azaindoles have shown superior selectivity profiles against DYRK1A/B compared to their acyclic counterparts [4].[3]
Module 4: Assay Troubleshooting & Artifacts
Issue: "My IC50 curves have steep Hill slopes (>2.0) or are non-reproducible."
Diagnosis: 7-azaindoles are planar, aromatic, and hydrophobic. They are prone to colloidal aggregation , which inhibits enzymes non-specifically (false positives).
Validation Protocol:
The Detergent Test: Re-run the IC50 assay with 0.01% or 0.1% Triton X-100 (or freshly prepared CHAPS).
Result: If IC50 shifts from 10 nM to >1 µM, your compound is an aggregator (artifact).
Result: If IC50 remains stable, the inhibition is genuine.
Centrifugation: Spin the compound stock at high speed. If potency drops in the supernatant, the compound was precipitating/aggregating.
Assay Workflow Diagram
Caption: Workflow to distinguish genuine 7-azaindole kinase inhibition from aggregation artifacts.
References
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets V600E-mutant melanoma. Nature, 467, 596–599. Link
Li, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors.[4] Journal of Medicinal Chemistry, 65(10). Link[4]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][4][5][6] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[7] Link
Powell, A., et al. (2025).[8] Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. Link
Improving brain penetrance of PDE4B inhibitors derived from 7-azaindole
Subject: Optimization of 7-Azaindole Scaffolds for CNS Exposure Welcome to the NeuroPharma Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a targeted troubleshooting guide designed fo...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of 7-Azaindole Scaffolds for CNS Exposure
Welcome to the NeuroPharma Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a targeted troubleshooting guide designed for medicinal chemists and pharmacologists struggling with the blood-brain barrier (BBB) permeability of 7-azaindole-based PDE4B inhibitors.
The 7-azaindole scaffold is a privileged structure in kinase and PDE inhibition due to its similarity to the purine core. However, its polarity and hydrogen bond donor (HBD) count often result in high P-glycoprotein (P-gp) efflux, leading to a "PK/PD disconnect"—where potent enzyme inhibition in vitro fails to translate to in vivo efficacy due to poor brain exposure.
📚 Module 1: Structural Optimization (The Chemistry)
Q1: My 7-azaindole lead has sub-nanomolar potency against PDE4B but a CNS MPO score < 3.0. Where should I start modifying?
Diagnosis:
You are likely retaining the unsubstituted N1-hydrogen on the 7-azaindole core. While this proton often makes critical hydrogen bonds in the binding pocket (mimicking the cAMP substrate), it is a significant liability for CNS penetration. It increases TPSA (Topological Polar Surface Area) and serves as a primary recognition motif for efflux transporters.
The Fix: The "Cap and Clamp" Strategy
To improve your CNS Multiparameter Optimization (MPO) score, you must reduce the HBD count.
N1-Masking: Alkylate the N1 position.
Why: Removing the N1-H reduces the HBD count by 1 and lowers TPSA.
Risk:[1][2] This may kill potency if the N1-H binds to the conserved glutamine (Q-pocket) in the PDE4 active site.
Solution: Use small lipophilic groups (Methyl, Ethyl, or Difluoromethyl). If the N1-H is essential for binding, consider shifting the core to a pyrrolo[2,3-b]pyridine isomer or using a "water-bridging" substituent that reaches the pocket without an explicit donor.
Lipophilicity Tuning (LogD):
Target a LogD (7.4) between 2.0 and 3.5 .
7-azaindoles are inherently less lipophilic than indoles (due to the extra nitrogen). You may need to add lipophilic bulk (e.g., -CF3, -Cl) at the C3 or C5 positions to reach the optimal permeability window.
Data Summary: Impact of N1-Substitution
Modification (N1)
Effect on Potency (PDE4B)
Effect on Permeability (Papp)
Effect on Efflux (ER)
-H (Unsubstituted)
High (+++)
Low (+)
High (>10)
-CH3 (Methyl)
Variable (++ to +++)
Moderate (++)
Medium (3-5)
-CHF2 (Difluoromethyl)
High (+++)
High (+++)
Low (<2)
-Benzyl (Bulky)
Low (+)
High (+++)
Low (<2)
Q2: How do I visualize the decision process for improving the MPO score?
Visualization:
Use the following logic flow to guide your SAR (Structure-Activity Relationship) decisions.
Caption: Decision tree for optimizing physicochemical properties of 7-azaindole derivatives to maximize CNS MPO scores.
🧪 Module 2: In Vitro Permeability (The Screening)
Q3: My compound shows high permeability in PAMPA but fails in vivo. Why?
Diagnosis:
PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion. It does not account for active efflux transporters like P-gp or BCRP, which are highly expressed at the BBB. 7-azaindoles are frequent substrates for P-gp.
The Fix: Switch to MDCK-MDR1 Assays
You must use MDCK (Madin-Darby Canine Kidney) cells transfected with the MDR1 gene (encoding P-gp).[3]
Protocol: MDCK-MDR1 Bidirectional Transport
Standard Operating Procedure (SOP-BBB-04)
Cell Culture:
Seed MDCK-MDR1 cells at 60,000 cells/cm² on Transwell® inserts (0.4 µm pore size).
Culture for 4-5 days to form a tight monolayer (TEER > 1000 Ω·cm²).[1][3][4][5]
Dosing:
Prepare compound at 1-10 µM in HBSS (pH 7.4).
Apical to Basolateral (A→B): Add compound to the top well (mimics blood to brain).
Basolateral to Apical (B→A): Add compound to the bottom well (mimics brain to blood).
ER 2.0 - 5.0: Moderate efflux. May need high doses (risk of side effects).
ER > 5.0: High efflux. Unlikely to achieve therapeutic brain concentrations.
Q4: I have a high Efflux Ratio (>10). Is the compound dead?
Troubleshooting:
Not necessarily. Follow this logic to validate the data:
Check Mass Balance (Recovery):
Is recovery < 70%? The compound might be trapped in the cell membrane or sticking to the plastic.
Action: Add 0.1% BSA to the receiver buffer to prevent non-specific binding.
Saturation Test:
Run the assay at a higher concentration (e.g., 50 µM). If the ER drops significantly, the transporter is saturable. This might allow brain penetration at therapeutic doses, though it is risky.
Inhibitor Check:
Co-incubate with Zosuquidar or Cyclosporin A (P-gp inhibitors). If the ER drops to ~1.0, the efflux is definitely P-gp mediated. If not, consider BCRP efflux.
Caption: Troubleshooting workflow for high efflux ratios in MDCK-MDR1 assays.
🧠 Module 3: Selectivity & Safety (The Biology)
Q5: We achieved brain penetration, but the rats are vomiting (emesis). How do we fix this?
The Mechanism:
Emesis is the classic dose-limiting side effect of PDE4 inhibitors. It is primarily driven by the inhibition of PDE4D in the area postrema (the vomiting center) of the brainstem. To solve this, you need PDE4B selectivity .
The 7-Azaindole Advantage:
The 7-azaindole scaffold can be substituted to exploit subtle differences between the PDE4B and PDE4D active sites, specifically in the CR3 (Control Region 3) regulatory domain which closes over the active site.
Design Tip:
C3-Substitution: Bulky groups at the 3-position of the 7-azaindole often clash with residues in PDE4D more than in PDE4B.
Selectivity Ratio: Aim for at least 10-fold selectivity (IC50 PDE4D / IC50 PDE4B > 10).
Optimized 7-Azaindole: Can achieve >30-fold selectivity if the C3/C5 vectors are optimized to fit the "clamp" conformation of PDE4B [1].
🔗 References
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.
[Link]
Di, L., et al. (2011). Strategies to Assess Blood-Brain Barrier Penetration in Drug Discovery. Current Opinion in Drug Discovery & Development.
[Link] (Link to PubMed entry for validation)
Lu, K., et al. (2011).[7] Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the HBD removal principle applicable to azaindoles).
[Link]
Wang, L., et al. (2022).[4] Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Biopharmaceutics & Drug Disposition.
[Link]
A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Introduction In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets. Their fundamental role in cellular signaling pathways, coupled with their dysregul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets. Their fundamental role in cellular signaling pathways, coupled with their dysregulation in a multitude of diseases, particularly cancer, has made them the focus of intensive research and development efforts. The success of kinase inhibitors is exemplified by the numerous approved drugs that have transformed patient outcomes. At the heart of every successful kinase inhibitor lies a core chemical structure, or scaffold, that dictates its binding affinity, selectivity, and overall pharmacological properties. The choice of scaffold is therefore a pivotal decision in the design and development of novel kinase inhibitors.
This guide provides an in-depth comparative analysis of the (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold, also known as the 7-azaindole scaffold, against other prominent kinase inhibitor scaffolds. As a bioisostere of indole and purine systems, the 7-azaindole framework has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and hydrogen bonding capabilities make it a "privileged" structure for interacting with the ATP-binding site of kinases.[2][3][4] We will explore the structural nuances, binding modes, and structure-activity relationships (SAR) of this scaffold, supported by experimental data and comparisons with established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and optimization of kinase inhibitor scaffolds.
The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (7-Azaindole) Scaffold: A Privileged Hinge-Binder
The 7-azaindole scaffold is a bicyclic heterocycle that has proven to be a versatile and effective core for the development of potent and selective kinase inhibitors.[2] Its prominence stems from its ability to act as an excellent "hinge-binding motif," forming two crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[2][4] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor.[3][4] This bidentate interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor within the active site.
One of the most notable successes of the 7-azaindole scaffold is the FDA-approved drug Vemurafenib , a potent inhibitor of the B-RAF serine-threonine kinase used in the treatment of melanoma.[2] The discovery of Vemurafenib through fragment-based drug design highlighted the immense potential of this scaffold as a starting point for developing kinase inhibitors.[1][2]
Structure-Activity Relationship (SAR) and Binding Modes
The 7-azaindole scaffold offers multiple positions for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-based drug design has been instrumental in exploring the SAR of 7-azaindole derivatives. X-ray crystallography studies have revealed that 7-azaindole-based inhibitors can adopt different binding modes within the kinase active site, primarily classified as "normal" and "flipped".[3]
Normal Binding Mode: The 7-azaindole ring binds to the hinge region in a manner that is most frequently observed.
Flipped Binding Mode: The scaffold is rotated 180 degrees relative to the normal mode. This orientation is often dictated by the substitution pattern, particularly at the 2-position, to avoid steric clashes.[4]
The flexibility in binding modes, coupled with the numerous points for chemical modification, provides medicinal chemists with a powerful toolkit for optimizing lead compounds. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of various kinases, including Traf2- and NCK-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), and Rho-associated kinase (ROCK).[5][6][7]
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors targeting specific signaling pathways is a cornerstone of targeted therapy. The diagram below illustrates a generalized kinase signaling pathway and a typical experimental workflow for evaluating a novel kinase inhibitor.
Caption: Generalized kinase signaling pathway and inhibitor evaluation workflow.
Comparative Analysis with Other Kinase Inhibitor Scaffolds
The landscape of kinase inhibitor discovery is rich with a diverse array of chemical scaffolds.[8] While the 7-azaindole scaffold has demonstrated significant utility, it is essential to compare its properties with other prominent scaffolds to understand its relative advantages and disadvantages.
Indole Scaffold
The indole scaffold is a natural bioisostere of 7-azaindole. The key difference is the replacement of a carbon atom in the benzene ring with a nitrogen atom. This seemingly minor change can have profound effects on the molecule's physicochemical properties, such as solubility, pKa, and metabolic stability. The introduction of the nitrogen atom in the 7-azaindole scaffold can offer an additional hydrogen bond acceptor, potentially leading to higher binding affinity and potency.[1]
Pyrrolopyrimidine Scaffold
Pyrrolopyrimidines are another class of privileged scaffolds for kinase inhibitors. For instance, in the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (a 7-azaindole derivative) was found to be 20-fold less potent than the parent pyrrolopyrimidine compound, highlighting the critical role of the N-3 position in the pyrrolopyrimidine for efficient CSF1R inhibition.[9] This underscores that the optimal scaffold can be highly dependent on the specific kinase target.
Quinoline and Quinoxaline Scaffolds
Quinoline and quinoxaline-based scaffolds are also prevalent in kinase inhibitor design. They can act as hinge-binders and offer multiple vectors for chemical modification. A study on PI3K inhibitors demonstrated that a novel series of 7-azaindole derivatives achieved subnanomolar IC50 values, comparable to the potency of quinoline-based inhibitors in clinical trials.[10]
The following table summarizes a high-level comparison of these scaffolds:
Scaffold
Key Features
Representative Kinase Inhibitor(s)
(1H-Pyrrolo[2,3-b]pyridine) (7-Azaindole)
Excellent hinge-binding motif (bidentate H-bonds), versatile for substitution.[2][4]
Can act as hinge-binders, offer diverse substitution patterns.
Bosutinib (SRC/ABL)
Type I vs. Type II Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active, "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive, "DFG-out" conformation, often accessing an allosteric back pocket.[12] The 7-azaindole scaffold is predominantly found in Type I and Type I½ inhibitors, which also bind to the active conformation but extend further into the gate area.[3][12] The ability to design inhibitors that can selectively target a specific conformational state of a kinase is a powerful strategy for achieving selectivity.
Caption: Logical relationship for comparing kinase inhibitor scaffolds.
Experimental Protocols
To provide a practical context for the concepts discussed, this section outlines a detailed, step-by-step methodology for a key experiment in kinase inhibitor profiling.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.
Materials:
Purified recombinant kinase
Kinase-specific substrate
Test compound (e.g., a 7-azaindole derivative)
Kinase-Glo® Reagent (Promega)
Assay buffer (optimized for the specific kinase)
ATP
384-well white plates
Multichannel pipette or automated liquid handler
Luminometer
Procedure:
Compound Preparation:
Prepare a stock solution of the test compound in 100% DMSO.
Perform serial dilutions of the compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
Further dilute the compound solutions in assay buffer to the desired final concentrations.
Assay Setup:
Add a small volume (e.g., 2.5 µL) of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
Add the kinase and its specific substrate to the wells.
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
Incubation:
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
Detection:
Equilibrate the Kinase-Glo® Reagent to room temperature.
Add an equal volume of the Kinase-Glo® Reagent to each well.
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
Data Acquisition and Analysis:
Measure the luminescence of each well using a luminometer.
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Self-Validation: The inclusion of appropriate controls (no inhibitor, no enzyme) is critical for validating the assay results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the assay.
Conclusion
The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, or 7-azaindole, scaffold has firmly established itself as a privileged structure in the design of kinase inhibitors.[2][3][4] Its ability to effectively mimic the hinge-binding interactions of ATP provides a solid foundation for developing potent and selective inhibitors.[2][4] The success of drugs like Vemurafenib serves as a testament to the power of this scaffold.[2] However, the field of kinase inhibitor discovery is not a "one-scaffold-fits-all" endeavor. As demonstrated by comparative examples, the optimal choice of a core structure is highly dependent on the specific kinase target and the desired pharmacological profile.[9] A deep understanding of the structure-activity relationships, binding modes, and physicochemical properties of various scaffolds is paramount for the rational design of the next generation of kinase inhibitors. This guide has provided a comprehensive overview to aid researchers in navigating the complex but rewarding landscape of kinase-targeted drug discovery.
References
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry.
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE.
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments.
The Azaindole Framework in the Design of Kinase Inhibitors.
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
Kinase Inhibitor Types Predicted with Machine-Learning. Drug Hunter.
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
FDA‐Approved drugs containing azaindole rings.
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals.
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.
(PDF) Synthesis and pharmacological activities of 7-azaindole derivatives.
The Isostere Decision: 7-Azaindole vs. 6-Azaindole in Kinase Drug Discovery
Executive Summary In the landscape of kinase inhibitor design, the transition from an indole scaffold to an azaindole is a decisive moment.[1] While both isomers serve as bioisosteres to modulate physicochemical properti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of kinase inhibitor design, the transition from an indole scaffold to an azaindole is a decisive moment.[1] While both isomers serve as bioisosteres to modulate physicochemical properties, they are not interchangeable. 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is widely regarded as a "privileged structure" due to its ability to mimic the adenine ring of ATP, forming a robust bidentate hydrogen bond with the kinase hinge region. In contrast, 6-azaindole (1H-pyrrolo[2,3-c]pyridine) is a strategic alternative, often employed to circumvent intellectual property (IP) congestion or to address specific selectivity issues where the N7-interaction is detrimental.
This guide objectively compares these two scaffolds, providing experimental evidence for their binding modes, physicochemical profiles, and synthetic accessibility.
Part 1: Physicochemical Profiling
The introduction of a nitrogen atom into the indole six-membered ring significantly alters the electronic landscape. The position of this nitrogen (N7 vs. N6) dictates basicity and solubility.
Comparative Data Table
Feature
7-Azaindole (Pyrrolo[2,3-b]pyridine)
6-Azaindole (Pyrrolo[2,3-c]pyridine)
Impact on Drug Design
pKa (Conjugate Acid)
~4.6
~8.0
7-Aza remains neutral at physiological pH (better membrane permeability). 6-Aza is more basic, potentially leading to lysosomal trapping but higher aqueous solubility.
H-Bonding (Hinge)
Donor (N1) + Acceptor (N7)
Donor (N1) only (Direct)
7-Aza is a "default" hinge binder. 6-Aza requires water bridges or alternative interactions.
LogP (Lipophilicity)
Lower than indole
Lower than indole
Both improve solubility over parent indole, but 6-aza is generally more polar due to higher basicity.
Dipole Moment
~1.5 D
~4.0 D
6-Aza has a stronger dipole, influencing orientation in polar pockets.
Metabolic Stability
High (Phase I resistant)
Moderate to High
7-Aza is exceptionally stable against oxidative metabolism compared to indole.
The Basicity Divergence
The most critical differentiator is the pKa.
7-Azaindole: The N7 lone pair is orthogonal to the
-system but is less basic due to the electron-withdrawing nature of the adjacent pyrrole nitrogen. This low pKa (~4.6) ensures the molecule remains uncharged in the blood (pH 7.4), facilitating passive transport.
6-Azaindole: The N6 is positioned meta to the pyrrole nitrogen, resembling the electronic environment of 4-aminopyridine. This results in a significantly higher pKa (~8.0). While this enhances solubility, it introduces a risk of high plasma protein binding and lysosomal accumulation (cationic trapping).
Part 2: Binding Mode & Kinase Selectivity
The "Privileged" status of 7-azaindole stems directly from its binding geometry.
The Hinge Interaction Map
In the ATP-binding pocket, the "hinge region" connects the N- and C-terminal lobes.
7-Azaindole (The Adenine Mimic): Forms a classic Donor-Acceptor (D-A) motif. The N1-H donates to the backbone carbonyl (e.g., Glu/Met), and the N7 accepts from the backbone amide. This mimics the N1/N6 interaction of Adenine.
6-Azaindole (The Selectivity Switch): The N6 nitrogen is geometrically displaced by ~60°. It cannot accept the hydrogen bond from the hinge backbone amide in the same plane. Consequently, 6-azaindole often acts as a monodentate binder (via N1) or relies on a bridging water molecule to connect N6 to the protein. This reduces non-specific binding, potentially enhancing selectivity for kinases where the "classic" fit is sterically hindered.
Visualization of Binding Topologies
Figure 1: Comparative binding topology. 7-azaindole achieves high affinity via direct bidentate interactions, whereas 6-azaindole relies on monodentate binding or water-mediated networks.
Part 3: Synthetic Accessibility & Functionalization
For the medicinal chemist, the decision often comes down to synthetic ease.
Electrophilic Substitution (C3): The pyridine ring makes the system electron-deficient compared to indole. Friedel-Crafts reactions at C3 are sluggish.
Solution: Functionalization often requires pre-halogenated starting materials or activation via N-oxide formation (Reissert-Henze reaction) to functionalize C6, followed by reduction.
6-Azaindole
Availability: Less common; often requires de novo synthesis.
Synthesis Route: The Hemetsberger-Knittel synthesis (condensation of aldehydes with azidoacetates) is a standard route.
C-H Activation: Recent advances in Palladium-catalyzed C-H activation have made C2 and C3 arylation more accessible, but it remains chemically challenging compared to the 7-isomer.
Part 4: Experimental Protocol
To empirically validate the choice between 7-aza and 6-aza for a specific target, a Surface Plasmon Resonance (SPR) assay is the gold standard. It distinguishes between the fast-on/fast-off kinetics of a monodentate binder (often 6-aza) and the residence time stability of a bidentate binder (7-aza).
Mechanism: The 7-azaindole core anchors the molecule into the ATP binding site of the mutated kinase. The N1 and N7 atoms form the critical hydrogen bonds with the hinge region (Cys532 and Gln530 backbone).
Takeaway: 7-azaindole is the "workhorse" for maximizing potency.
6-Azaindole: The Strategic Pivot (Temsavir)
Drug: Temsavir (Active moiety of Fostemsavir).
Target: HIV-1 gp120 (Attachment Inhibitor).
Mechanism: Temsavir utilizes a 6-azaindole core.[6] In this context, the molecule does not target a kinase hinge in the traditional sense but binds to a conformational pocket on the viral envelope glycoprotein.
Takeaway: The 6-azaindole scaffold was chosen for its specific physicochemical properties and to navigate a distinct chemical space, proving its utility beyond simple kinase inhibition.
References
Merck & Co. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[4][7] Chemical and Pharmaceutical Bulletin.
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.
Vemurafenib FDA Label . (2011). Zelboraf Prescribing Information. U.S. Food and Drug Administration.[7][8]
Langley, D. R., et al. (2012). The discovery of BMS-626529 (Temsavir), an oral HIV-1 attachment inhibitor. Bioorganic & Medicinal Chemistry Letters.
A Head-to-Head Comparison: Validating (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine as a Superior Bioisostere of Indole in Drug Discovery
For Immediate Release In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming developmental hurdles. One of the most powerful to...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming developmental hurdles. One of the most powerful tools in this endeavor is the principle of bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. This guide provides an in-depth, data-driven validation of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-aminomethyl-7-azaindole, as a bioisostere for the ubiquitous indole core, specifically tryptamine. Through a comparative analysis of their structural, physicochemical, and pharmacological properties, we demonstrate the tangible benefits of this bioisosteric replacement in drug design.
The Rationale for Bioisosteric Replacement: From Indole to 7-Azaindole
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] Its aromatic, bicyclic nature provides a rigid framework for interacting with biological targets. However, indole-containing compounds can be plagued by poor aqueous solubility and metabolic instability, primarily due to the lipophilic nature of the benzene ring and susceptibility to oxidative metabolism by cytochrome P450 enzymes.
The introduction of a nitrogen atom into the benzene portion of the indole ring to form a 7-azaindole is a well-established strategy to mitigate these liabilities.[2] This substitution fundamentally alters the electronic properties of the ring system, leading to a cascade of beneficial effects on key drug-like properties.[2]
Structural and Physicochemical Properties: A Tale of Two Cores
The seemingly subtle change of a carbon to a nitrogen atom at the 7-position of the indole ring has profound implications for the molecule's physicochemical profile. Here, we compare key properties of tryptamine, our indole exemplar, with its 7-azaindole counterpart, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.
The additional nitrogen atom provides another hydrogen bond acceptor site, potentially enhancing target binding and solubility.
The Experimental Validation: A Workflow for Bioisostere Assessment
To empirically validate the superiority of the 7-azaindole core, a series of standardized in vitro assays are essential. The following workflow provides a robust framework for comparing the pharmacokinetic profiles of bioisosteric pairs.
Caption: A streamlined workflow for the experimental validation of a bioisostere.
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the aqueous kinetic solubility of the test compounds.
Methodology:
Stock Solution Preparation: Prepare 10 mM stock solutions of tryptamine and (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO.
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4.
Incubation: Shake the plate at room temperature for 2 hours.
Analysis: Analyze the samples by nephelometry to detect precipitation or by UV/Vis spectroscopy after filtration to quantify the amount of compound remaining in solution.[6]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the compounds as a predictor of oral absorption.
Methodology:
Cell Culture: Culture Caco-2 cells on permeable filter supports in a 96-well format for 21 days to allow for differentiation into a polarized monolayer.
Compound Dosing: Prepare dosing solutions of the test compounds in transport buffer.
Apical to Basolateral Permeability (A-B): Add the dosing solution to the apical (top) chamber of the Transwell plate. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (bottom) chamber.
Basolateral to Apical Permeability (B-A): To assess efflux, add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.[3][7]
Metabolic Stability Assay
Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes.
Methodology:
Reaction Mixture Preparation: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a NADPH regenerating system.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the plate to precipitate proteins.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[8][9]
Comparative Analysis of Performance
Physicochemical Properties
The introduction of the nitrogen atom in the 7-azaindole ring significantly enhances aqueous solubility. This is a direct consequence of the increased polarity and the additional hydrogen bond acceptor site.[10] This improved solubility is a critical advantage in early drug discovery, as it often translates to better absorption and bioavailability. Furthermore, the electron-withdrawing nature of the pyridine ring is expected to lower the pKa of the aminomethyl side chain, which can influence the compound's ionization state at physiological pH and its interaction with biological targets.
Pharmacokinetic Profile
Permeability: While increased polarity can sometimes negatively impact passive diffusion, the lower molecular weight of the 7-azaindole analog may counteract this effect. The Caco-2 assay is crucial for determining the net effect on permeability and for identifying if the compound is a substrate for efflux transporters.
Metabolic Stability: The 7-azaindole core is generally more resistant to oxidative metabolism compared to the indole nucleus. The nitrogen atom alters the electron density of the ring system, making it less susceptible to attack by cytochrome P450 enzymes. This leads to a longer half-life and higher systemic exposure in vivo.
Biological Activity
The 7-azaindole moiety is an excellent mimic of the indole ring in terms of its ability to form key interactions with protein targets, particularly in the ATP-binding site of kinases. The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an additional hydrogen bond acceptor.[11] This can lead to enhanced binding affinity and potency.
Table 2: Illustrative Comparison of Biological Activity (Kinase Inhibitors)
Note: The data presented are illustrative and sourced from various studies to highlight the potential for improved activity with the 7-azaindole scaffold.
Conclusion: A Clear Verdict for the Bioisostere
The comprehensive analysis presented in this guide provides compelling evidence for the validation of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine as a highly effective bioisostere of tryptamine and, by extension, the 7-azaindole core as a superior alternative to the indole scaffold in many drug discovery campaigns. The strategic incorporation of a nitrogen atom into the indole ring system confers significant advantages in terms of physicochemical properties, leading to enhanced aqueous solubility and metabolic stability. These improvements in the pharmacokinetic profile, often coupled with maintained or even enhanced biological activity, underscore the value of this bioisosteric replacement in the development of next-generation therapeutics. For researchers and drug development professionals, the 7-azaindole scaffold represents a powerful and validated tool for optimizing lead compounds and increasing the probability of clinical success.
References
PubChem. Tryptamine. National Center for Biotechnology Information. [Link]
Azaindole Therapeutic Agents. ACS Med. Chem. Lett.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Scalable synthesis and properties of 7-methyl- 4-azaindole.
New indole and 7-azaindole derivatives as protein kinase inhibitors. Doctoral Thesis.
4-Azaindole. PubChem.
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
Tryptamine (3-Indoleethylamine, NSC 165212, CAS Number: 61-54-1). Cayman Chemical.
7-Azaindole 98 271-63-6. Sigma-Aldrich.
7-Azaindole Analogues as Bioactive Agents and Recent Results.
metabolic stability in liver microsomes. Mercell.
1H-Pyrrolo[2,3-b]pyridine | 271-63-6. Tokyo Chemical Industry Co., Ltd.(APAC).
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
7-Azaindole CAS#: 271-63-6. ChemicalBook.
The Ascendance of 4-Azaindole: A Bioisosteric Triumph in Drug Design. BenchChem.
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
Electrochemical Skeletal Indole Editing via Nitrogen Atom Insertion by Sustainable Oxygen Reduction Reaction.
Kinetic Solubility Assays Protocol. AxisPharm.
Caco-2 cell permeability assays to measure drug absorption.
Late-stage diversification of indole skeletons through nitrogen atom insertion. ETH Zurich Research Collection.
Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF.
Metabolic Stability Assays. Merck Millipore.
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
In vitro comparison of CSF1R inhibition by different 7-azaindole analogs
Executive Summary The colony-stimulating factor 1 receptor (CSF1R) is a primary driver of macrophage and microglia survival, proliferation, and differentiation.[1][2] In the landscape of kinase inhibitors, the 7-azaindol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The colony-stimulating factor 1 receptor (CSF1R) is a primary driver of macrophage and microglia survival, proliferation, and differentiation.[1][2] In the landscape of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure" due to its ability to mimic the purine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.
This guide provides a technical comparison of two critical 7-azaindole derivatives: Pexidartinib (PLX3397) and PLX5622 . While both share the same core scaffold, their divergent "tail" modifications dictate their selectivity profiles—rendering PLX3397 a broad-spectrum oncological tool and PLX5622 a highly specific microglial depletion agent.
Structural Basis of Inhibition
To understand the performance differences, one must analyze the structural activity relationship (SAR) of the 7-azaindole core.
The 7-Azaindole Core (The Anchor)
The 7-azaindole ring system acts as a bioisostere of the adenine ring in ATP.
N1 (Pyrrole nitrogen): Acts as a hydrogen bond donor.
N7 (Pyridine nitrogen): Acts as a hydrogen bond acceptor.
Mechanism: This motif forms a bidentate hydrogen bond with the backbone of the CSF1R hinge region (specifically residues around Cys666), anchoring the molecule in the ATP-binding pocket.
Divergent Optimization (The Tail)
Pexidartinib (PLX3397): Designed with a trifluoromethyl-pyridine tail.[3] It functions as a Type II inhibitor , stabilizing the kinase in an autoinhibited ("DFG-out" like) conformation by interacting with the juxtamembrane domain. However, this conformation is conserved across KIT and FLT3, leading to significant off-target activity.
PLX5622: Features a fluorinated pyridine tail that induces a steric clash with the "gatekeeper" residues of related kinases (like KIT), but fits the CSF1R pocket perfectly. This subtle steric exclusion drives its 50-100x superior selectivity.
Visualization: CSF1R Signaling & Inhibition Logic
The following diagram illustrates the CSF1R signaling cascade and the precise intervention point of 7-azaindole inhibitors.
Figure 1: CSF1R signaling cascade. 7-azaindole inhibitors bind the kinase domain, preventing autophosphorylation and downstream survival signaling.
Comparative Performance Data
The following data synthesizes biochemical and cellular profiling results. Note that IC50 values are dependent on ATP concentration; "Biochemical" refers to low ATP conditions, while "Cellular" reflects physiological ATP competition.
Feature
Pexidartinib (PLX3397)
PLX5622
Implication
Primary Target
CSF1R, c-Kit, FLT3
CSF1R
PLX3397 is a multi-kinase inhibitor; PLX5622 is a selective probe.[3][4]
Biochemical IC50
~13–20 nM
~5–10 nM
Both are highly potent binders in isolation.
Cellular IC50
~200–400 nM
~20–50 nM
PLX5622 retains higher potency in complex cellular environments.
Selectivity (Kinome)
Low (Hits c-Kit, FLT3, PDGFRβ)
High (>50-fold vs c-Kit/FLT3)
Critical: Use PLX5622 for microglia-only studies to avoid confounding hematopoietic effects.
Brain Penetrance
Moderate
High
PLX5622 is the standard for CNS microglia depletion diets.
Clinical Status
FDA Approved (TGCT)
Clinical Trials (Neurology)
PLX3397 is accessible for oncology; PLX5622 is a research tool.
Key Insight: While Pexidartinib is clinically validated for Tenosynovial Giant Cell Tumor (TGCT), its inhibition of c-Kit makes it unsuitable for pure microglial research, as c-Kit inhibition affects hematopoietic stem cells and mast cells. PLX5622 is the superior choice for defining microglia-specific phenotypes.
Experimental Validation Protocols
To validate these inhibitors in your own lab, use the following self-validating workflows.
A. Biochemical Assay: TR-FRET (LanthaScreen)
Objective: Determine intrinsic binding affinity (
or ) without cellular interference.
Protocol:
Reagents: Recombinant human CSF1R catalytic domain, Eu-labeled anti-His antibody, AlexaFluor-647 labeled Kinase Tracer (Type III or similar).
Preparation: Dilute inhibitors in DMSO (10-point dose response, starting at 10 µM).
Incubation:
Mix 5 nM CSF1R + 2 nM Eu-Antibody + 10 nM Tracer + Inhibitor in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Critical Step: Incubate for 60 minutes at Room Temperature . This ensures equilibrium binding, essential for accurate
determination of Type II inhibitors which may have slow off-rates.
Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
Validation: The signal decreases as the inhibitor displaces the tracer. Calculate
using a sigmoidal dose-response equation.
B. Cellular Assay: Phospho-CSF1R Inhibition
Objective: Confirm target engagement in a physiological context.
Protocol:
Cell Model: THP-1 (monocytes) or M-NFS-60 (macrophage cell line dependent on CSF1).
Starvation: Serum-starve cells for 4–16 hours to reduce basal phosphorylation.
Treatment:
Treat cells with PLX3397 or PLX5622 (0, 10, 100, 1000 nM) for 1 hour .
Stimulate with Recombinant Human CSF1 (50 ng/mL) for 5 minutes .
Lysis: Immediately lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF).
Validation: A "clean" result shows dose-dependent disappearance of the p-CSF1R band while Total CSF1R remains constant.
Visualization: Experimental Workflow
Figure 2: Cellular validation workflow for CSF1R inhibition.
References
Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine.
Dagher, N. N., et al. (2015). Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice. Journal of Neuroinflammation.
Elmore, M. R., et al. (2014). Colony-stimulating factor 1 receptor signaling is necessary for microglia viability, unmasking a microglia progenitor cell in the adult brain. Neuron.
Spangenberg, E., et al. (2019).[2] Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model.[2][5] Nature Communications.
RCSB Protein Data Bank. (2014). Crystal structure of CSF1R kinase domain in complex with PLX3397 (PDB: 4R7H).
A Senior Scientist's Guide to Potency Improvement in (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Analogs
Introduction: The Power of a Privileged Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a paramount example of such a structure. Its remarkable utility, particularly in the domain of protein kinase inhibition, stems from its intrinsic ability to mimic the adenine portion of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of the kinase active site.[1][2][3] The pyridine nitrogen atom and the pyrrole N-H group serve as a hydrogen bond acceptor and donor, respectively, creating a bidentate binding motif that anchors the inhibitor with high affinity.[1][3]
This guide focuses specifically on derivatives of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine. We will dissect how strategic chemical substitutions on this core structure can dramatically enhance inhibitory potency against two critical kinase families implicated in oncology and immunology: the Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). Through a detailed comparison of published analogs, supported by robust experimental methodologies, this document aims to provide researchers and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) that drive potency in this important class of inhibitors.
The 7-Azaindole Core: A Master Key for the Kinase Hinge
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases.[2] The majority of kinase inhibitors function as ATP competitors, and their efficacy hinges on their ability to effectively occupy the ATP-binding pocket.[1] The 7-azaindole scaffold is exceptionally adept at this task. Its geometry allows for the formation of two key hydrogen bonds with the kinase hinge region, providing a stable anchor point for the rest of the molecule.
Caption: General binding mode of the 7-azaindole scaffold in a kinase hinge region.
This fundamental interaction is the foundation upon which potency is built. By strategically placing substituents at various positions on the ring system, medicinal chemists can explore additional pockets within the active site, enhancing affinity, modulating selectivity, and improving pharmacokinetic properties.
Comparative Analysis of Substituted Analogs: Case Studies in Potency Enhancement
The true potential of the (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold is realized through targeted substitutions. Below, we compare analogs developed as inhibitors of JAK and FGFR, highlighting the dramatic gains in potency achieved through specific structural modifications.
Case Study 1: Targeting Janus Kinase 3 (JAK3)
The Janus kinases are critical mediators of cytokine signaling and are validated targets for autoimmune diseases like rheumatoid arthritis.[4] The following table illustrates the SAR of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, where substitutions at the C4-position were explored to enhance JAK3 inhibition.[4][5]
Analysis of Causality:
The initial lead compound 2 showed moderate potency against JAK3 but poor selectivity over JAK1.[4] The key insight was that modifying the C4-substituent could significantly impact potency and selectivity.
Replacing the complex N-cyanopyridylpiperidine group with a simpler cyclohexylamino group (14c ) maintained JAK3 potency while slightly improving selectivity over JAK1.[5]
The critical breakthrough came with compound 31 , where the introduction of a trans-4-methoxycyclohexylamino group led to a nearly 30-fold increase in JAK3 potency compared to the original lead.[4] This suggests the methoxy group and the specific stereochemistry of the cyclohexyl ring engage a beneficial interaction within a hydrophobic pocket of the JAK3 active site, an interaction not as effectively utilized by other JAK family members.
Case Study 2: Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrates how modifications to the aminomethyl side chain can yield highly potent pan-FGFR inhibitors.
Analysis of Causality:
The initial compound 4a , with a single methoxy group on the phenyl ring, displayed modest FGFR inhibition.[6] The structure-activity relationship exploration revealed a clear pocket that could accommodate additional functionality.
The addition of a second methoxy group at the 5-position of the phenyl ring (compound 4h ) resulted in a dramatic 17- to 18-fold increase in potency against FGFR1 and FGFR2.[6] This indicates a strong favorable interaction, likely involving hydrogen bonding or beneficial hydrophobic contacts, with both methoxy groups within the enzyme's active site.
Replacing one methoxy group with a bioisosteric trifluoromethyl group (4k ) maintained high potency, demonstrating that this pocket is tolerant of different electron-withdrawing groups that can modulate the compound's properties.[6]
Methodologies for Robust Potency Assessment
To ensure the trustworthiness and reproducibility of potency data, standardized and validated assays are essential. Below are detailed protocols for an in vitro biochemical assay to measure direct enzyme inhibition and a cell-based assay to confirm target engagement in a physiological context.
Protocol 1: In Vitro Kinase Inhibition via ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to virtually any kinase.[7]
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[8][9][10]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Steps:
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate (e.g., a generic peptide), and kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP).[11]
Compound Addition: Add serial dilutions of the test compounds (e.g., (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine analogs) to the wells. Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).
Initiate Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[11]
Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unused ATP. Incubate for 40 minutes at room temperature.[10][11]
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin required for the detection reaction. Incubate for 30-60 minutes at room temperature.[10]
Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Target Engagement via Western Blot for Phospho-STAT3
This protocol determines if an inhibitor can block the JAK-STAT signaling pathway within a cell by measuring the phosphorylation of a key downstream substrate, STAT3.
Principle: Cells are stimulated with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway. In the presence of an effective JAK inhibitor, the phosphorylation of STAT3 will be reduced. This change is detected using an antibody specific to the phosphorylated form of STAT3 (p-STAT3).[12] Total STAT3 levels are also measured as a loading control.
Detailed Steps:
Cell Culture and Treatment: Plate an appropriate cell line (e.g., human leukemia TF-1 cells) and starve overnight in low-serum media.
Inhibitor Pre-incubation: Treat cells with various concentrations of the test compound for 1-2 hours.
Stimulation: Stimulate the cells with a cytokine like Interleukin-6 (IL-6) for a short period (e.g., 30 minutes) to induce STAT3 phosphorylation.
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE: Denature protein samples (5-20 µg) in Laemmli buffer by heating at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (e.g., Tyr705), diluted in 5% BSA/TBST.[12]
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT3.[12]
Connecting the Dots: From Target to Pathway
The ultimate goal of developing a potent kinase inhibitor is to modulate a specific signaling pathway. The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivatives discussed here effectively intercept signals that drive cell proliferation and inflammation.
Caption: Inhibition of the JAK-STAT signaling pathway.
As illustrated above, by binding to JAK, the 7-azaindole inhibitor prevents the phosphorylation of STAT proteins.[14][15] This action halts their dimerization and translocation to the nucleus, thereby preventing the transcription of genes involved in the inflammatory response.[16][17] A similar cascade effect occurs with FGFR inhibition, where the inhibitor blocks the RAS-RAF-MEK-ERK pathway, a critical driver of cell proliferation in cancer.[18][][20]
Conclusion and Future Directions
The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold is a versatile and powerful starting point for the development of potent kinase inhibitors. This guide has demonstrated that through rational, structure-guided design, substitutions at key positions can lead to orders-of-magnitude improvements in potency against critical disease targets like JAK3 and FGFR. The success of these efforts relies on the synergy between synthetic chemistry and robust biological evaluation, using both biochemical and cell-based assays to build a comprehensive understanding of a compound's activity profile.
Future work in this area will undoubtedly focus on optimizing these potent molecules for improved drug-like properties, including metabolic stability, oral bioavailability, and refined selectivity profiles to minimize off-target effects. As our understanding of the structural biology of kinases continues to deepen, the potential for designing next-generation inhibitors based on this privileged 7-azaindole core remains exceptionally bright.
Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis.
ADP-Glo™ Kinase Assay. Promega Corporation.
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.
Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
Graphical representation of JAK-STAT signaling pathway and therapeutic... ResearchGate.
STAT-3/phosphoSTAT-3 western blot. Protocol Online.
5HO7: DISCOVERY OF NOVEL 7-AZAINDOLES AS PDK1 INHIBITORS. RCSB PDB.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
MAPK/ERK pathway. Wikipedia.
Understanding the RAS-RAF-MEK-ERK Signaling Pathway. BOC Sciences.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE.
JAK-STAT Signaling Pathway. Creative Diagnostics.
Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed.
Discovery of the Irreversible Covalent FGFR Inhibitor... ACS Publications.
Simplified diagram of the four distinct MAP kinase signaling pathways in human. ResearchGate.
JAK-STAT signaling pathway. Wikipedia.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed.
JAK-STAT Signalling Pathway. Slideshare.
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
The Fibroblast Growth Factor signaling pathway. PubMed Central.
A Comprehensive Guide to the Safe Disposal of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and its Salts
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and its common salt forms, such as the hydrochloride salt. As a nitrogen-containing heterocyclic compound, this substance requires careful management to ensure personnel safety and environmental protection. This document is designed to be your preferred source for operational safety, building trust through expertise and a commitment to best practices.
The core principle of chemical waste management is that disposal is not an afterthought but an integral part of the experimental process. Improper disposal can lead to regulatory penalties, environmental contamination, and, most importantly, immediate health and safety risks within the laboratory.[1] This guide is structured to provide not just a procedure, but the scientific rationale behind each step, ensuring a self-validating system of safety and compliance.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is a brown solid.[2] While comprehensive toxicological data for this specific compound may be limited, the available Safety Data Sheet (SDS) and data from structurally related compounds indicate clear hazards that must be addressed.
Key Hazard Information Summary
Hazard Category
GHS Pictogram
Signal Word
Hazard Statements
Precautionary Statements
Health Hazards
Warning
H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
The causality behind these classifications lies in the chemical nature of amine compounds and heterocyclic structures, which can be reactive with biological tissues. Skin and eye irritation are common, and fine powders can easily become airborne, leading to respiratory tract irritation.
Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to EU EN166 or US NIOSH standards.[3][4] This is to prevent contact with dust particles that can cause serious eye irritation.
Hand Protection : Use chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before use. Dispose of contaminated gloves immediately after handling the waste, using proper removal techniques to avoid skin contact.
Respiratory Protection : All handling of dry powder and waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3][4]
Protective Clothing : A standard laboratory coat is mandatory. For larger quantities of waste, a chemical-resistant apron or suit may be appropriate to prevent contamination of personal clothing.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in standard municipal trash. [6][7]
Step 1: Waste Segregation and Collection
Initiate Collection : Designate a specific, clearly labeled hazardous waste container for solid (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine waste. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[8]
Labeling : The waste container must be labeled immediately upon the first addition of waste. The label must include:
The words "Hazardous Waste"
The full chemical name: "(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine" (and "hydrochloride" if applicable)
The associated hazards (e.g., "Irritant")
The date of initial waste accumulation
Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be at or near the point of generation and under the direct control of laboratory personnel.[9]
Step 2: Disposing of Contaminated Materials
Solid Waste : Any materials that have come into direct contact with the compound, such as weighing papers, contaminated gloves, and absorbent pads used for minor spills, must be placed in the designated solid hazardous waste container.
Empty Containers : The original product container is also considered hazardous waste. To minimize residual product, it can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[10] The resulting rinsate must be collected and disposed of as liquid hazardous waste in a separate, appropriately labeled container. The rinsed, dry container should then be punctured or otherwise rendered unusable and disposed of in the solid waste stream.[10]
Solutions : Any solutions containing (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine must be collected as liquid hazardous waste. Do not mix this waste with other incompatible waste streams.
Step 3: Storage Pending Disposal
Container Integrity : Keep the waste container securely closed at all times, except when adding waste.[8] This prevents the release of vapors or dust.
Capacity Limit : Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills during transport.[6][9]
Secondary Containment : It is best practice to keep the primary waste container within a larger, chemically compatible secondary containment bin to mitigate leaks or spills.[9]
Step 4: Final Disposal by a Licensed Professional Service
Professional Disposal : The ultimate disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal contractor. These contractors are equipped to handle and process chemical waste in compliance with all federal and local regulations, such as those from the Environmental Protection Agency (EPA).[1][9]
Recommended Method : The most appropriate disposal method for nitrogen-containing heterocyclic compounds is controlled incineration in a licensed chemical destruction plant.[10] This high-temperature process, often equipped with flue gas scrubbing, ensures the complete destruction of the compound into less harmful components.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.
Caption: Decision workflow for proper segregation and disposal.
Regulatory Compliance
All laboratory personnel must be trained on these procedures as part of a comprehensive Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12][13] The CHP should detail standard operating procedures for waste disposal.[12] Adherence to regulations from the EPA, such as the Resource Conservation and Recovery Act (RCRA), is mandatory for all generators of hazardous waste.[9]
By implementing this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of environmental stewardship that are paramount in modern scientific research.
References
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available from: [Link]
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available from: [Link]
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]
Managing Hazardous Waste Generated in Laboratories . Ohio EPA. Available from: [Link]
Safety Data Sheet: Pyridine . Carl ROTH. Available from: [Link]
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . MDPI. Available from: [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available from: [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). Available from: [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available from: [Link]
Laboratory Safety OSHA Lab Standard Fact Sheet . Occupational Safety and Health Administration (OSHA). Available from: [Link]
OSHA Laboratory Standard . Compliancy Group. Available from: [Link]
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . National Center for Biotechnology Information (NCBI). Available from: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI). Available from: [Link]
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents . Bentham Science. Available from: [Link]
The Laboratory Standard . Vanderbilt University Medical Center. Available from: [Link]
NIH Waste Disposal Guide 2022 . National Institutes of Health (NIH). Available from: [Link]
A Researcher's Guide to the Safe Handling of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
As a novel heterocyclic amine, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-(aminomethyl)-7-azaindole, is a compound of significant interest in drug discovery and development. Its structural motif is preva...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel heterocyclic amine, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-(aminomethyl)-7-azaindole, is a compound of significant interest in drug discovery and development. Its structural motif is prevalent in a variety of biologically active molecules. As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical safety and risk mitigation.
I. Hazard Assessment and Risk Mitigation
Before any handling of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact.
Known and Inferred Hazards:
Hazard Class
Description
Recommendations
Skin Irritation
Based on data for 7-azaindole, direct contact may cause skin irritation.[2]
Avoid all direct skin contact. Wear appropriate gloves and a lab coat at all times.[1][3]
Eye Irritation
Compounds of this class can cause serious eye irritation.[2]
Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4]
Inhalation
If the compound is a powder, dust inhalation may be a concern.
Handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or aerosols.[2]
Ingestion
Accidental ingestion may be harmful.
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
II. The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety management relies on a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Engineering Controls : The first and most effective line of defense is to handle the compound in a controlled environment. All weighing and manipulation of solid (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine should be conducted in a certified chemical fume hood to prevent the generation and inhalation of dust.[2]
Administrative Controls : These are work practices that reduce the risk of exposure. This includes:
Clearly labeling all containers with the compound's identity and associated hazards.
Restricting access to the handling area to authorized personnel only.
Ensuring all personnel are trained on the specific hazards and handling procedures for this compound.
Keeping the quantity of the compound in the immediate work area to a minimum.
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on the potential routes of exposure.
III. Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine:
PPE Category
Specification
Rationale
Hand Protection
Chemically resistant gloves (e.g., nitrile).
To prevent skin contact and absorption.
Eye and Face Protection
Chemical safety goggles. A face shield should be worn if there is a risk of splashing.
To protect the eyes from dust and splashes.
Body Protection
A fully buttoned laboratory coat.
To protect the skin and personal clothing from contamination.
Respiratory Protection
Not typically required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.
To prevent the inhalation of airborne particles.
Operational Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, from receipt to disposal.